Jangomolide
Description
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Properties
Molecular Formula |
C26H28O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(1R,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14-,15-,18-,19+,21-,23-,24-,25?,26+/m0/s1 |
InChI Key |
ZYPFSBYGJYBBBK-XZWOUJIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source of Jangomolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jangomolide is a naturally occurring compound that has been identified in the plant species Flacourtia jangomas, a member of the Salicaceae family.[1] This plant, also known as the Indian coffee plum, is a small deciduous tree found in Bangladesh and other parts of Asia.[1] Various parts of F. jangomas have been reported to contain a diverse array of phytochemicals, including this compound, alongside other compounds such as ostruthin, limolin, anthocyanins, alkaloids, flavonoids, and tannins.[1] This guide provides an in-depth overview of the natural source of this compound, compiling available data on the chemical composition of Flacourtia jangomas and outlining the general experimental procedures for the extraction and analysis of its bioactive constituents.
Natural Source: Flacourtia jangomas
This compound is produced by the plant Flacourtia jangomas (Lour.) Raeusch.[1] This species is recognized for its traditional medicinal uses and has been a subject of phytochemical investigations to identify its bioactive components.[1]
Quantitative Analysis of Flacourtia jangomas Constituents
Table 1: Proximate Composition of Flacourtia jangomas Fruit
| Component | Concentration |
| Moisture | 76.50% ± 2.56 |
| Carbohydrate | 24.86% ± 1.54 |
| Protein | 9.19% ± 0.49 |
| Lipid | 0.68% ± 0.21 |
| Ash | 1.05% ± 0.08 |
| Fiber | 8.39% ± 0.95 |
| Total Sugar | 10.91% ± 0.88 |
| Vitamin C | 81.62 ± 3.99 mg/100g |
| (Data sourced from a study on the fruit cultivated in An Giang, Vietnam) |
Table 2: Phytochemical Content of Flacourtia jangomas Fruit and Leaf Extracts
| Phytochemical Class | Fruit Extract (mg/g) | Leaf Extract (mg/g) |
| Total Phenolics (GAE) | 13.226 ± 0.035 | 144.35 ± 0.99 |
| Total Flavonoids (QE) | 80.91 ± 0.796 | 868.04 ± 3.185 |
| Tannins (TAE) | 23.96 ± 0.071 | 253.10 ± 0.738 |
| Alkaloids (%) | 7.130 ± 0.317 | 4.98 ± 1.161 |
| (GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TAE: Tannic Acid Equivalents) |
Experimental Protocols: Isolation and Analysis of Phytochemicals from Flacourtia jangomas
While a specific, detailed protocol for the isolation of this compound is not available in the provided search results, the following section outlines a general methodology for the extraction and phytochemical analysis of Flacourtia jangomas, based on common practices described in the literature.
Plant Material Collection and Preparation
Fresh plant material (e.g., fruits, leaves, bark) of Flacourtia jangomas is collected and authenticated by a taxonomist. The plant material is then washed, dried in the shade, and pulverized into a coarse powder using a mechanical grinder.
Extraction
The powdered plant material is subjected to extraction using a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional stirring. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation of the Crude Extract
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and water. This process separates compounds based on their solubility, yielding fractions enriched in different classes of phytochemicals.
Phytochemical Screening
The crude extract and its fractions are subjected to qualitative phytochemical screening to identify the presence of various classes of secondary metabolites. Standard colorimetric assays are used to detect alkaloids, flavonoids, tannins, saponins, glycosides, and other compounds.
Quantitative Analysis
The total content of major phytochemical classes, such as total phenolics and total flavonoids, is determined using spectrophotometric methods. For example, the Folin-Ciocalteu method is commonly used for total phenolic content, while the aluminum chloride colorimetric method is used for total flavonoid content.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of phytochemicals from Flacourtia jangomas.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The biological activity and mechanism of action of this compound remain an area for future research.
Conclusion
This compound is a natural product originating from the plant Flacourtia jangomas. While the presence of this compound has been reported, detailed studies on its specific isolation, quantification, and biological activity, including its effects on cellular signaling pathways, are yet to be published. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and other bioactive compounds from Flacourtia jangomas. Further research is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to elucidate its potential therapeutic applications.
References
Elucidation of Complex Plant-Derived Natural Product Biosynthesis: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Methodologies for the Elucidation of Novel Terpenoid Biosynthetic Pathways, with Reference to Limonoids.
Preamble: The natural product Jangomolide, a limonoid isolated from Flacourtia jangomas, represents a class of structurally complex molecules with potential biological activities. As of late 2025, the specific biosynthetic pathway for this compound has not been elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the modern techniques and experimental strategies employed to elucidate the biosynthetic pathways of novel, complex plant terpenoids, using the limonoid class as a primary example. This document serves as a technical reference for researchers embarking on the discovery and characterization of new natural product biosynthetic pathways.
Introduction to Plant Terpenoid Biosynthesis
Terpenoids are the largest and most diverse class of plant specialized metabolites, originating from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] The assembly of these C5 units leads to a vast array of scaffolds, which are then extensively modified by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s), reductases, and transferases, to generate the final bioactive molecules.[3]
Limonoids, such as this compound, are classified as tetranortriterpenoids. Their biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form a triterpene scaffold, followed by extensive oxidative modifications, skeletal rearrangements, and the loss of four carbon atoms to form a characteristic furan (B31954) ring.[4][5] Elucidating these complex, multi-step pathways in non-model organisms like Flacourtia jangomas presents a significant scientific challenge.[6]
A Multi-Omics Approach to Pathway Discovery
Modern pathway elucidation has moved beyond classical isotopic labeling studies to an integrated "multi-omics" approach, which is essential for non-model plants where genetic tools are often unavailable.[7]
Transcriptomics: Identifying Candidate Genes
The foundational step is often to generate a high-quality transcriptome from the producing organism. By comparing gene expression profiles between high-producing and low-producing tissues (e.g., fruit vs. leaf), developmental stages, or elicited vs. non-elicited conditions, researchers can identify a set of co-expressed genes that are strong candidates for being involved in the pathway.[3] Key enzyme families to look for in a limonoid pathway include:
-
Oxidosqualene Cyclases (OSCs): Catalyze the initial cyclization of 2,3-oxidosqualene.[5]
-
Cytochrome P450s (CYP450s): A large superfamily of enzymes responsible for the extensive oxidative modifications characteristic of limonoids.[5]
-
Acyltransferases, Glucosyltransferases, and Methyltransferases: Perform final tailoring steps.
-
Transcription Factors (TFs): Regulate the expression of pathway genes.
Genomics and Gene Clustering
While less common than in microbes, biosynthetic genes in plants can sometimes be found in co-regulated "biosynthetic gene clusters" (BGCs).[8] A sequenced genome allows for the identification of such clusters, where genes for sequential steps in a pathway are physically co-located.[9][10] Computational tools like plantiSMASH can be used to mine genomic data for potential BGCs.[11]
Metabolomics: Mapping the Pathway Intermediates
Untargeted and targeted metabolomic analyses using Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for identifying known intermediates, the final product, and potentially novel pathway intermediates. Comparing metabolite profiles across different tissues or conditions helps correlate the accumulation of specific compounds with the expression of candidate genes.[12]
Experimental Protocols for Gene Function Validation
Once candidate genes are identified, their functions must be validated experimentally. Heterologous expression in a well-characterized host system is the current gold standard.
Heterologous Expression in Nicotiana benthamiana
Nicotiana benthamiana has emerged as a powerful transient expression system for rapidly testing plant biosynthetic enzymes.[4][13]
Protocol: Transient Expression of a Candidate CYP450 in N. benthamiana
-
Vector Construction: The full-length open reading frame (ORF) of the candidate CYP450 gene is synthesized and cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S). A partner cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana is often co-cloned or cloned into a separate vector.
-
Agrobacterium Transformation: The expression vector(s) are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Infiltration: A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics. The bacterial culture is then pelleted, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.8.
-
Co-infiltration: If a substrate-producing enzyme (e.g., an OSC producing the initial triterpene scaffold) is known, the Agrobacterium strains carrying the OSC and the candidate CYP450/CPR are mixed. This mixture is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.
-
Metabolite Extraction and Analysis: After 5-7 days of incubation, the infiltrated leaf patches are harvested, flash-frozen, and ground. Metabolites are extracted using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol). The extract is concentrated, filtered, and analyzed by LC-MS to detect the conversion of the substrate into a new, more oxidized product. The product's structure is confirmed by comparison to an authentic standard or through detailed spectroscopic analysis (e.g., HR-MS/MS, NMR).
In Vitro Enzyme Assays
Recombinant enzymes can be expressed in E. coli or yeast (Saccharomyces cerevisiae) for in vitro characterization.
Protocol: In Vitro Assay of a Recombinant OSC
-
Protein Expression and Purification: The OSC gene is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His₆-tag). The protein is expressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: The purified enzyme is incubated in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) with its substrate, 2,3-oxidosqualene (typically delivered in a detergent like Triton X-100).
-
Product Extraction: The reaction is quenched and extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS and compared to authentic standards to identify the cyclized triterpene product.
Data Presentation for Pathway Elucidation
Clear presentation of quantitative data is essential for communicating findings.
Table 1: Example of Candidate Gene Expression Analysis This table illustrates how quantitative real-time PCR (qRT-PCR) data might be presented to show the correlation between candidate gene expression and product accumulation.
| Gene ID | Putative Function | Relative Expression (Fruit) | Relative Expression (Leaf) | Product Accumulation (µg/g FW) |
| FjOSC1 | Oxidosqualene Cyclase | 100 ± 12.5 | 1.2 ± 0.3 | High (50.2) |
| FjCYP71A1 | Cytochrome P450 | 95 ± 9.8 | 0.8 ± 0.2 | High (50.2) |
| FjCYP88D2 | Cytochrome P450 | 88 ± 11.1 | 2.1 ± 0.5 | High (50.2) |
| ACTIN | Housekeeping Gene | 1.0 ± 0.1 | 1.0 ± 0.1 | N/A |
Table 2: Example of In Vitro Enzyme Kinetic Data This table shows how kinetic parameters for a characterized biosynthetic enzyme would be summarized.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| FjOSC1 | 2,3-Oxidosqualene | 15.2 ± 2.1 | 0.5 ± 0.05 | 3.3 x 10⁴ |
| FjCYP71A1 | Tirucalla-7,24-dien-3β-ol | 25.8 ± 3.5 | 0.1 ± 0.02 | 3.9 x 10³ |
Visualization of Pathways and Workflows
Diagrams are critical for representing the complex relationships in biosynthetic pathways and experimental designs.
Caption: Hypothetical biosynthetic pathway for a plant limonoid.
Caption: Experimental workflow for biosynthetic pathway elucidation.
Conclusion and Future Outlook
The elucidation of a complex biosynthetic pathway like that of a limonoid is a multifaceted endeavor that relies on the integration of transcriptomics, metabolomics, and robust functional genomics.[11] While the specific path to this compound remains to be discovered, the strategies outlined in this guide provide a clear and proven roadmap for its eventual elucidation.[13][14] Uncovering these pathways not only deepens our fundamental understanding of plant biochemistry but also provides the genetic toolkit necessary for the metabolic engineering and synthetic biology-based production of high-value natural products for the pharmaceutical and agrochemical industries.
References
- 1. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. wenglab.net [wenglab.net]
- 7. Using genome and transcriptome analysis to elucidate biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and evolution of gene clusters for terpenoid phytoalexin biosynthesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. From data to discovery: leveraging big data in plant natural products biosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Product Pathways in Plants [ice.mpg.de]
- 13. Discovery and engineering of terpenoid biosynthesis in plants | Stanford Digital Repository [purl.stanford.edu]
- 14. Research reveals bitter truth of how limonoids are made [jic.ac.uk]
Spectroscopic Data of Jangomolide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Jangomolide, a complex steroid lactone. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the known chemical structure of this compound. It also includes generalized experimental protocols for acquiring such data, serving as a foundational resource for researchers engaged in the isolation, characterization, and development of this and similar natural products.
Chemical Structure and Properties of this compound
This compound is a natural product with the chemical formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[1] Its complex polycyclic structure, featuring multiple stereocenters, lactone rings, a furan (B31954) moiety, and various oxygen-containing functional groups, presents a significant challenge for complete structural elucidation and stereochemical assignment.[1][2]
Systematic Name: (2S,7R,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trione[2]
Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound based on its known functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| Furan Protons | 7.0 - 8.0 | s, d |
| Olefinic Protons | 5.5 - 6.5 | d, m |
| Methine Protons (CH-O) | 3.5 - 5.5 | m |
| Aliphatic Protons (CH, CH₂) | 1.0 - 3.0 | m |
| Methyl Protons (CH₃) | 0.8 - 2.0 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) Range |
| Carbonyl Carbons (C=O) | 160 - 210 |
| Furan Carbons | 110 - 150 |
| Olefinic Carbons (C=C) | 100 - 150 |
| Carbons attached to Oxygen (C-O) | 50 - 90 |
| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 60 |
Table 3: Expected Mass Spectrometry (MS) Data for this compound
| Ionization Mode | Expected Ion Peak (m/z) |
| Electrospray (ESI+) | [M+H]⁺ = 469.1859, [M+Na]⁺ = 491.1678 |
| Electrospray (ESI-) | [M-H]⁻ = 467.1711 |
Table 4: Anticipated Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| C=O (Lactone, Ketone) | 1700 - 1780 | Strong |
| C=C (Olefinic, Furan) | 1500 - 1680 | Medium |
| C-O (Ether, Ester) | 1000 - 1300 | Strong |
| C-H (sp², sp³) | 2850 - 3100 | Medium-Strong |
Generalized Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with key analyte peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.
-
2D NMR Experiments: To aid in structure elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain comprehensive information on the molecular ion and potential fragments. For structural information, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis of a Natural Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.
Caption: Workflow for Natural Product Spectroscopic Analysis.
References
A Technical Guide to the Preliminary Biological Screening of a Novel Natural Product: The Case of Jangomolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This guide outlines a comprehensive framework for the preliminary biological screening of a hypothetical novel compound, "Jangomolide," isolated from a marine sponge. The methodologies and data presentation described herein provide a robust template for the initial assessment of a compound's biological potential, focusing on cytotoxicity, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.[1][2][3]
Cytotoxicity Screening
A fundamental first step in the evaluation of any potential therapeutic agent is to determine its toxicity profile against mammalian cells.[4][5] This initial assessment helps to establish a therapeutic window and identify compounds with selective activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7]
-
Cell Culture: Human embryonic kidney (HEK293) and a cancer cell line (e.g., HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the various concentrations of this compound for 24 hours. Control wells include untreated cells and cells treated with vehicle (DMSO) only.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of this compound concentration.
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HeLa | 15.2 |
Table 1: Hypothetical IC50 values of this compound against a non-cancerous cell line (HEK293) and a cancerous cell line (HeLa) after 24 hours of treatment.
Antimicrobial Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents.[8] A preliminary screening of this compound for its ability to inhibit the growth of common bacterial and fungal strains is a critical step.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | > 128 |
| Candida albicans | 32 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and a fungus.
Anti-inflammatory Screening
Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory compounds a significant therapeutic goal.[12][13][14] A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity of this compound
| This compound Concentration (µM) | NO Inhibition (%) |
| 1 | 12.5 |
| 5 | 35.2 |
| 10 | 58.9 |
| 25 | 85.1 |
Table 3: Hypothetical percentage of nitric oxide (NO) inhibition by this compound in LPS-stimulated RAW 264.7 macrophages.
Visualizations
Experimental Workflow
Caption: Workflow for the preliminary biological screening of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound's anti-inflammatory action.
Conclusion
This technical guide provides a standardized approach to the preliminary biological screening of a novel natural product, "this compound." The outlined protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, along with the structured data presentation and visualizations, offer a comprehensive framework for initial drug discovery efforts. The hypothetical data presented suggest that this compound exhibits selective cytotoxicity towards a cancer cell line, moderate antimicrobial activity against Gram-positive bacteria, and significant anti-inflammatory properties. These preliminary findings would warrant further investigation into its mechanism of action and potential as a therapeutic lead.
References
- 1. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]
- 2. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Pharmacologic activities of phytosteroids in inflammatory diseases: Mechanism of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Determination of Jangomolide Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Solubility in Drug Discovery and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development.[1][2] For a drug to be effective, it must be in a dissolved state at the site of absorption.[2][3] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[2][3] This can lead to low and variable bioavailability, hindering clinical efficacy.[2]
The solubility of a compound in organic solvents is equally important, particularly in the early stages of drug development. It influences:
-
Synthesis and Purification: Crystallization processes for purifying active pharmaceutical ingredients (APIs) rely on differential solubility in various solvent systems.
-
Formulation Development: The selection of appropriate solvents is crucial for creating stable and effective drug formulations, including oral solutions, injectables, and topical preparations.[1]
-
Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable organic solvent before being introduced to an aqueous biological system.
Understanding the solubility profile of a compound like jangomolide (B1155115) is, therefore, a foundational step in its journey from a promising lead to a viable therapeutic agent.
Experimental Approaches for Solubility Determination
The measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[4][5] This is the true solubility and is typically determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[4][5]
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a solution, typically when an aqueous buffer is added to a stock solution of the compound in an organic solvent (like DMSO).[6][7] This method is faster and more amenable to high-throughput screening (HTS) formats, making it suitable for early-stage drug discovery to quickly assess a large number of compounds.[6][8][9] However, kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[4][10]
A summary of common experimental methods is presented in the table below.
| Method | Principle | Type of Solubility | Throughput | Key Advantages | Key Disadvantages |
| Shake-Flask Method | An excess amount of the solid compound is agitated in the solvent for an extended period (e.g., 24-72 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration is measured. | Thermodynamic | Low | Gold standard for accuracy and reliability.[11] | Time-consuming, requires a larger amount of compound. |
| Potentiometric Titration | For ionizable compounds, the change in pH upon addition of a titrant is used to determine the solubility at different pH values. | Thermodynamic | Low to Medium | Provides a pH-solubility profile. | Only applicable to ionizable compounds. |
| Turbidimetric Method (Nephelometry) | A stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is detected by light scattering is determined. | Kinetic | High | Fast, requires a small amount of compound, suitable for HTS.[8][12] | May overestimate solubility due to supersaturation; results can be affected by colored compounds.[12] |
| Solvent Evaporation Method | The compound is dissolved in a volatile organic solvent, which is then evaporated. An aqueous buffer is added, and the amount of dissolved compound is measured. | Kinetic/Thermodynamic | Medium | Can avoid issues with DMSO. | May lead to the formation of metastable solid forms.[13] |
Detailed Experimental Protocols
The Shake-Flask Method for Thermodynamic Solubility Determination
This method is considered the most reliable for determining equilibrium solubility.[11]
Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated and is in equilibrium with the solid phase.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[14]
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV or LC-MS.[11]
-
The experiment should be performed in triplicate for each solvent.
High-Throughput Screening (HTS) by Turbidimetry for Kinetic Solubility
This method is ideal for early-stage discovery where multiple compounds need to be screened quickly.[8][15]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate reader with nephelometry or turbidity detection capabilities
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a liquid handler, transfer a small volume of the this compound-DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
The plate is then shaken for a short period (e.g., 1-2 hours) at a constant temperature.[6]
-
Measure the turbidity (light scattering) of each well using a plate reader.[12]
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only controls.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for solubility screening in a drug discovery setting, incorporating both kinetic and thermodynamic approaches.
Caption: Generalized workflow for solubility assessment in drug development.
Conclusion
While specific solubility data for this compound remains to be published, a robust framework of experimental methods exists for its determination. For early-stage assessment, high-throughput kinetic solubility assays provide rapid screening of this compound and its analogs. For later-stage development and formulation, the gold-standard shake-flask method is essential for determining the true thermodynamic solubility in various organic solvents. The application of these well-established protocols will be crucial in advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ovid.com [ovid.com]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Jangomolide: A Comprehensive Physicochemical and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jangomolide, a naturally occurring limonoid isolated from Flacourtia jangomas, presents a complex and intriguing molecular architecture. This technical guide provides a detailed overview of the known physicochemical properties of this compound. Due to the limited direct experimental data on its biological activity, this document also explores the potential mechanisms of action based on the established anti-inflammatory properties of related limonoids. This includes a proposed signaling pathway and generalized experimental protocols for the determination of key physicochemical parameters. All quantitative data are presented in tabular format for clarity and comparative analysis.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound, largely derived from computational models, are summarized below.
General and Computed Properties
A compilation of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 468.5 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK-- |
| CAS Number | 93767-25-0 | --INVALID-LINK--[1] |
| XLogP3-AA (logP) | 2.4 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 105 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Complexity | 1050 | --INVALID-LINK--[1] |
| Formal Charge | 0 | --INVALID-LINK--[1] |
Solubility
Qualitative solubility data indicates that this compound is soluble in several organic solvents. This information is crucial for sample preparation in experimental assays.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | --INVALID-LINK-- |
| Dichloromethane | Soluble | --INVALID-LINK-- |
| Ethyl Acetate | Soluble | --INVALID-LINK-- |
| DMSO | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
Putative Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of this compound is not extensively documented, its classification as a limonoid provides a basis for predicting its potential therapeutic effects. Limonoids, a class of highly oxygenated triterpenoids, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Extracts from Flacourtia jangomas, the natural source of this compound, have been shown to exhibit antioxidant and anti-inflammatory activities.[2][3][4][5][6] Other limonoids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][8][9] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades.[7][8][9]
Based on this, a putative mechanism of action for this compound's anti-inflammatory activity is proposed to involve the inhibition of pro-inflammatory cytokine production through the downregulation of the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
While specific experimental protocols for the determination of this compound's physicochemical properties are not available in the literature, this section outlines general methodologies commonly employed for natural products.
Determination of Melting Point
The melting point of a solid is a fundamental physical property used for identification and purity assessment.
Caption: General workflow for melting point determination.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is a classical approach.
Caption: Workflow for logP determination via the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. A common method is the equilibrium solubility measurement.
Caption: General workflow for aqueous solubility determination.
Conclusion
This compound is a complex natural product with physicochemical properties that suggest potential for further investigation as a therapeutic agent. While experimental data on its biological activity are currently limited, its classification as a limonoid and the known bioactivities of extracts from its natural source, Flacourtia jangomas, point towards a promising anti-inflammatory profile. The putative mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for future pharmacological studies. The experimental protocols outlined in this guide offer a starting point for the comprehensive characterization of this compound's physicochemical properties, which is essential for its potential development as a drug candidate. Further research is warranted to validate the predicted properties and to elucidate the precise molecular mechanisms underlying the biological activities of this intriguing natural compound.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the content of major chemical components and bioactive compounds and antioxidant ability of Hong Quan (Flacourtia jangomas (Lour.) Raeusch) fruit cultivated in An Giang, Vietnam | Plant Science Today [horizonepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiozjournals.com [microbiozjournals.com]
- 5. plantsjournal.com [plantsjournal.com]
- 6. arcjournals.org [arcjournals.org]
- 7. Anti-inflammatory Effect of a Limonin Derivative In Vivo and Its Mechanisms in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of furan-containing steroid lactones
An In-depth Technical Guide to Furan-Containing Steroid Lactones for Researchers, Scientists, and Drug Development Professionals.
Introduction
Furan-containing steroid lactones are a diverse class of naturally occurring and synthetic compounds characterized by a core steroid skeleton fused with both a furan (B31954) ring and a lactone moiety. These molecules are of significant interest to the scientific community due to their wide range of potent biological activities. The unique structural combination of the rigid steroid backbone with the reactive furan and lactone functionalities confers specific and powerful interactions with various biological targets, making them promising candidates for drug development.
This technical guide provides a comprehensive review of three major classes of furan-containing steroid lactones: furanosteroids , cardenolides , and withanolides . For each class, we will delve into their mechanism of action, present quantitative biological data, provide detailed experimental protocols for key assays and synthetic steps, and visualize critical signaling pathways and workflows.
Furanosteroids: Potent PI3K Inhibitors
Furanosteroids are a group of highly oxygenated fungal metabolites distinguished by an extra furan ring fused to the steroid framework.[1] Prominent examples include wortmannin (B1684655) and viridin (B1683569), which are renowned for their potent, nanomolar-level inhibition of phosphatidylinositol 3-kinase (PI3K).[1] This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4]
Mechanism of Action and Signaling Pathway
Wortmannin and related furanosteroids act as selective, covalent, and irreversible inhibitors of PI3K.[2][5] They achieve this by covalently modifying a critical lysine (B10760008) residue within the ATP-binding site of the enzyme's catalytic domain. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a key step in activating downstream effectors like Akt and mTOR.[3] The resulting blockade of the pathway leads to cell cycle arrest and apoptosis.
Quantitative Data: PI3K Inhibition
The inhibitory potency of furanosteroids against PI3K is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ Value | Reference(s) |
| Wortmannin | PI3K | ~1.9 nM | [2] |
| Demethoxyviridin (B1670237) | PI3K | 6.6 nM | [1] |
| PX-866 (semisynthetic) | PI3K | Data available | [6] |
Experimental Protocols
This protocol outlines a general procedure for determining the IC₅₀ of a furanosteroid compound against PI3K using a colorimetric assay that measures phosphate (B84403) generation.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.
-
Enzyme Solution: Dilute recombinant human PI3K enzyme in cold assay buffer to a working concentration.
-
Substrate Solution: Prepare a solution of PIP₂ in the assay buffer.
-
Test Compound: Prepare serial dilutions of the furanosteroid (e.g., wortmannin) in DMSO, then dilute further in assay buffer.
-
ATP Solution: 10 mM ATP in deionized water.
-
Detection Reagent: Malachite Green reagent for phosphate detection.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the test compound at various concentrations. For a positive control, use a known PI3K inhibitor (e.g., NVP-BEZ235). For a negative control, use a vehicle (DMSO).[1]
-
Add 10 µL of the diluted PI3K enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the ATP solution.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
After color development (approx. 15-20 minutes), measure the absorbance at 620-660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
The total synthesis of furanosteroids like viridin is a complex, multi-step process. A key strategic step is the construction of the core ring system. The following protocol describes a Co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization used to form the C-ring and the crucial all-carbon quaternary center at C-10.[7][8]
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the advanced intermediate (containing the precursor fragments for the B and D rings) in anhydrous 1,2-dichloroethane (B1671644) (DCE).
-
Add Co(salen) as the catalyst.
-
Add phenylsilane (B129415) (PhSiH₃) as the hydride source.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the pentacyclic product.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm the formation of the desired C-ring and quaternary center.
-
Cardenolides: Na⁺/K⁺-ATPase Pump Inhibitors
Cardenolides are a class of steroids produced by various plants (e.g., foxglove, milkweed) and some animals. They are characterized by a five-membered butenolide (a type of unsaturated lactone) ring attached at the C-17 position of the steroid core.[9] Well-known examples include digoxin (B3395198) and ouabain (B1677812). Their primary mechanism of action is the potent and specific inhibition of the Na⁺/K⁺-ATPase enzyme, which is vital for maintaining cellular ion gradients.[10] This activity makes them historically important for treating heart conditions and currently interesting for their potential anticancer and antiviral properties.[9][11]
Mechanism of Action
Cardenolides bind to an extracellular site on the α-subunit of the Na⁺/K⁺-ATPase pump.[10] This inhibition disrupts the pump's function, which is to transport three Na⁺ ions out of the cell for every two K⁺ ions transported in. The blockade leads to an increase in intracellular Na⁺ concentration. This, in turn, alters the function of the Na⁺/Ca²⁺ exchanger, causing it to reduce its export of Ca²⁺ ions. The resulting increase in intracellular Ca²⁺ concentration is responsible for the positive inotropic (increased contractility) effect in cardiac muscle cells.[10]
Quantitative Data: Na⁺/K⁺-ATPase Inhibition
The binding affinity and inhibitory potency of cardenolides are often expressed as dissociation constants (Kd) or IC₅₀ values.
| Compound | Target | Kd Value | IC₅₀ Value (example) | Reference(s) |
| Ouabain | Na⁺/K⁺-ATPase | 1.1 ± 1 nM | 94-fold selective vs resistant insect ATPase | [12][13] |
| Digoxin | Na⁺/K⁺-ATPase | 2.8 ± 2 nM | - | [12] |
| Digitoxigenin | Na⁺/K⁺-ATPase | 26 ± 15 nM | - | [12] |
| Bufalin | Na⁺/K⁺-ATPase | 14 ± 5 nM | - | [12] |
Experimental Protocol: Na⁺/K⁺-ATPase Activity Assay
This protocol describes a method to measure Na⁺/K⁺-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15] The specific activity is determined as the difference between total ATPase activity and the activity in the presence of ouabain, a specific inhibitor.
-
Reagent Preparation:
-
Reaction Buffer A (Total Activity): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.[15]
-
Reaction Buffer B (Ouabain-insensitive activity): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl₂, 1 mM Ouabain.[15]
-
Enzyme Preparation: Purified Na⁺/K⁺-ATPase or a crude plasma membrane preparation from a suitable tissue source (e.g., porcine brain).
-
Test Compound: Serial dilutions of the cardenolide in a suitable solvent.
-
ATP Solution: 4 mM Tris-ATP.[16]
-
Stopping/Detection Reagent: A solution containing ascorbic acid, ammonium (B1175870) molybdate, sodium meta-arsenite, and trisodium (B8492382) citrate (B86180) to stop the reaction and develop color for Pi detection.[16]
-
-
Assay Procedure:
-
Prepare two sets of tubes for each sample: one with Reaction Buffer A and one with Reaction Buffer B.
-
Add the enzyme preparation (20-50 µg protein) to each tube.
-
Add the test cardenolide at desired concentrations to both sets of tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes (or 60 min on ice for complete ouabain binding).[14][16]
-
Start the reaction by adding the ATP solution.
-
Incubate at 37°C for 10-15 minutes.
-
Stop the reaction by adding the Stopping/Detection reagent.
-
Allow color to develop for 10 minutes at 37°C.
-
-
Data Analysis:
-
Measure absorbance at 850 nm.[16]
-
Calculate the amount of Pi liberated using a standard curve.
-
Na⁺/K⁺-ATPase activity = (Pi liberated in Buffer A) - (Pi liberated in Buffer B).
-
Determine the IC₅₀ value by plotting the percentage inhibition of Na⁺/K⁺-ATPase activity against the log of the cardenolide concentration.
-
Withanolides: Pleiotropic Anticancer Agents
Withanolides are a group of over 900 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) framework.[17] They are primarily isolated from plants in the Solanaceae family, most notably Withania somnifera (Ashwagandha). The archetypal withanolide, Withaferin A, possesses a six-membered lactone ring and is highly reactive due to an α,β-unsaturated ketone in ring A and an epoxide in ring B.[17] Withaferin A exhibits potent anticancer properties against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of the NF-κB signaling pathway.[18][19][20]
Mechanism of Action and Signaling Pathway
Withaferin A is a pleiotropic agent that targets multiple cellular pathways. One of its key mechanisms is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[21] In the canonical pathway, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNFα), the IKK complex is activated and phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Withaferin A has been shown to inhibit the IKK complex, preventing IκB phosphorylation and thereby blocking NF-κB activation.[21][22]
Quantitative Data: Anticancer Activity
The anticancer activity of Withaferin A is demonstrated by its IC₅₀ values against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (72h exposure) | Reference(s) |
| Withaferin A | MCF-7 | Breast (ER+) | 853.6 nM | [18][23] |
| Withaferin A | MDA-MB-231 | Breast (Triple Neg) | 1066 nM | [18][23] |
| Withaferin A | CaSKi | Cervical | 0.45 ± 0.05 µM | [24] |
| Withaferin A | HeLa | Cervical | 0.05–0.1% (extract) | [25] |
| Withaferin A Analog | HeLa | Cervical | 0.3-4.8 µM | [26] |
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[27]
-
Cell Culture and Plating:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Withaferin A in the culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of Withaferin A. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of 12 mM MTT solution (prepared in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a short period (or overnight for SDS-HCl) to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.[23]
-
Withaferin A's reactive α,β-unsaturated ketone in ring A is a prime site for modification to create novel analogs. This protocol describes a regio- and stereoselective Michael addition to this site.[17]
-
Reaction Setup:
-
Dissolve Withaferin A in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.
-
Add a nucleophile (e.g., L-cysteine ethyl ester or another thiol-containing compound).
-
Add a mild base catalyst (e.g., triethylamine, Et₃N) to facilitate the reaction.
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The addition can be highly stereoselective, affording a single major product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product using flash column chromatography on silica gel to yield the pure 2,3-dihydro-3β-substituted derivative.
-
-
Characterization:
-
Confirm the structure of the new analog using 1D/2D NMR spectroscopy and high-resolution mass spectrometry.
-
Conclusion
Furan-containing steroid lactones represent a rich and pharmacologically significant area of natural product chemistry. The distinct structural classes—furanosteroids, cardenolides, and withanolides—each interact with fundamental cellular machinery, such as the PI3K signaling pathway and the Na⁺/K⁺-ATPase ion pump, leading to potent biological effects that are highly relevant to cancer, cardiovascular disease, and inflammation research. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating further exploration and exploitation of these fascinating molecules for therapeutic benefit. The continued investigation into their synthesis, biological activity, and mechanisms of action promises to uncover new therapeutic leads and deepen our understanding of complex cellular processes.
References
- 1. Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Viridin and Viridiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 10. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 11. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases From the Monarch Butterfly and Non-resistant Insects [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Withaferin A - Wikipedia [en.wikipedia.org]
- 18. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 19. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Jangomolide: Awaiting a Reported Protocol
Despite significant interest in the diverse biological activities of limonoids, a class of highly oxygenated tetranortriterpenoids, a total synthesis for Jangomolide has not yet been reported in peer-reviewed scientific literature. This document outlines the current state of knowledge regarding this compound, including its natural source, chemical structure, and the broader context of limonoid synthesis, while highlighting the absence of a published synthetic route.
This compound is a naturally occurring limonoid that has been isolated from the plant Flacourtia jangomas, commonly known as the Indian coffee plum.[1] The plant itself has been a subject of phytochemical and pharmacological research, with various parts, including the fruits, leaves, and bark, showing a range of biological activities such as antimicrobial, antioxidant, analgesic, and anti-diabetic effects.[1][2]
The chemical structure of this compound has been characterized as C26H28O8.[3] As a member of the limonoid family, it possesses a complex and highly oxygenated framework, which presents a considerable challenge for synthetic chemists.[4][5] The synthesis of such intricate natural products is a significant endeavor, often requiring the development of novel synthetic strategies and methodologies.[6][7]
While the total synthesis of other complex limonoids has been achieved and is well-documented in the chemical literature, a specific and complete protocol for the laboratory synthesis of this compound remains elusive.[4][7] A comprehensive search of scientific databases and chemical literature reveals no published accounts of its total synthesis.
Biological Context and Future Synthetic Interest
The fruit of Flacourtia jangomas is known to contain a variety of bioactive compounds, including alkaloids, flavonoids, phenols, tannins, and terpenoids.[8][9] Extracts from the plant have demonstrated promising pharmacological properties, which underscores the potential therapeutic relevance of its constituents, including this compound.[1][2] The development of a total synthesis protocol for this compound would be a significant achievement, enabling further investigation of its biological activities and potential therapeutic applications without reliance on isolation from natural sources.
General Approach to Limonoid Synthesis
The synthesis of limonoids is a formidable task due to their structural complexity, which typically includes multiple stereocenters, bridged ring systems, and a high degree of oxidation.[4][6] Successful syntheses of other limonoids have often involved convergent strategies, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages.[7] Key transformations in limonoid synthesis frequently include:
-
Diels-Alder reactions to construct core ring systems.
-
Oxidative transformations to install the numerous oxygen-containing functional groups.
-
Stereoselective cyclization reactions to form the intricate polycyclic framework.
-
Late-stage functional group manipulations to complete the synthesis of the natural product.
A future total synthesis of this compound would likely employ a combination of these and other advanced synthetic methods.
Conclusion
At present, a detailed application note and protocol for the total synthesis of this compound cannot be provided as this information is not available in the public domain. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its synthesis represents an open and challenging problem in the field of organic chemistry. The development of a synthetic route to this compound would be a noteworthy contribution to the field of natural product synthesis and would facilitate a deeper exploration of its biological potential.
Below is a conceptual workflow that might be considered for the future total synthesis of a complex limonoid like this compound, based on common strategies in the field.
Caption: Conceptual workflow for a potential total synthesis of this compound.
References
- 1. Deciphering In Vitro and In Vivo Pharmacological Properties of Seed and Fruit Extracts of Flacourtia jangomas (Lour.) Raeusch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of meliaceous limonoids from 2011 to 2021 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in the synthesis of limonoids and limonoid-like natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. plantsjournal.com [plantsjournal.com]
- 9. Determination of the content of major chemical components and bioactive compounds and antioxidant ability of Hong Quan (Flacourtia jangomas (Lour.) Raeusch) fruit cultivated in An Giang, Vietnam | Plant Science Today [horizonepublishing.com]
Application Notes and Protocols for the Quantification of Jangomolide
Introduction
Jangomolide, a novel polyketide macrolide, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for robust and validated analytical methods for its quantification in various matrices, including biological fluids and pharmaceutical formulations, is paramount. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), catering to researchers, scientists, and professionals in drug development.
I. Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for the quantification of this compound in bulk materials and simple formulations where concentration levels are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for quantifying this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its high sensitivity and specificity.[1][2][3]
II. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Biological Matrices
Effective sample preparation is critical for accurate quantification and to minimize matrix effects, especially in LC-MS/MS analysis.[2][4] The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma or serum samples.[5]
Objective: To extract this compound from a biological matrix and concentrate it for analysis.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)[4]
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE))[6]
-
Reconstitution solvent (e.g., 50:50 Acetonitrile (B52724):Water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Protocol:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.[6]
-
Add 10 µL of the Internal Standard solution to the sample.
-
Add 500 µL of MTBE to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound extraction and analysis.
B. RP-HPLC Method for Quantification in Pharmaceutical Formulations
This protocol is designed for the quantification of this compound in tablet dosage forms.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and 0.01% potassium dihydrogen phosphate (B84403) buffer (60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.[7]
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution to an expected concentration within the calibration range.
-
Data Analysis:
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
C. LC-MS/MS Method for Quantification in Biological Samples
This highly sensitive method is suitable for pharmacokinetic studies.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[8]
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)
-
Internal Standard: [M+H]+ → fragment ion
-
-
Collision Energy and other MS parameters: To be optimized for this compound and the specific instrument.
Data Analysis:
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
III. Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 50 | R² ≥ 0.999 |
| Precision (%RSD) | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
Table 2: LC-MS/MS Method Validation Parameters for Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (ng/mL) | 0.5 - 500 | R² ≥ 0.995 |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10% | ± 15% (± 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ≥ 10 |
| Matrix Effect | 95% - 105% | 85% - 115% |
| Recovery | > 85% | Consistent and reproducible |
IV. Signaling Pathway Visualization
While the specific signaling pathways affected by this compound are under investigation, a hypothetical pathway is presented below to illustrate its potential mechanism of action as an inhibitor of a key signaling cascade.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical inhibition of a kinase by this compound.
References
- 1. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Jangomolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide, a steroid lactone identified from the plant Flacourtia jangomas, represents a novel natural product with potential therapeutic applications.[1] As with any new compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical initial step in the drug discovery pipeline. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The described methods are designed to deliver robust and reproducible data, enabling researchers to determine the concentration-dependent effects of this compound on cell viability and proliferation.
Data Presentation: Comparative Cytotoxicity of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is intended to serve as a template for presenting experimental findings.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 35.1 |
Table 2: this compound-Induced Apoptosis and Necrosis in A549 Cells (48 hours)
| This compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.3 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| 10 | 75.8 ± 3.5 | 10.2 ± 1.2 | 8.5 ± 0.9 | 5.5 ± 0.7 |
| 25 | 48.2 ± 4.1 | 25.7 ± 2.3 | 18.3 ± 1.8 | 7.8 ± 1.0 |
| 50 | 22.5 ± 2.9 | 38.9 ± 3.1 | 25.1 ± 2.5 | 13.5 ± 1.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (as per kit instructions)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive and negative controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Given that this compound is a steroid lactone, it may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
Unveiling the Action of Jangomolide: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The initial investigation into the mechanism of action of "Jangomolide" did not yield specific scientific literature or data for a compound with this name. It is possible that "this compound" is a novel, recently discovered compound with research yet to be published, or a proprietary compound not yet described in publicly available databases.
However, the "-olide" suffix suggests that this compound may belong to the macrolide or a related class of natural products, many of which are known to possess potent biological activities, including anticancer properties. To provide a relevant and useful resource, this document will focus on the established mechanisms of action of a closely related and well-studied compound, Kotomolide A , a natural product that induces cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presentation formats provided herein can serve as a comprehensive guide for investigating the mechanism of action of novel compounds like this compound.
Hypothetical Mechanism of Action of this compound (Based on Kotomolide A)
Based on the actions of similar compounds, this compound is hypothesized to exert its anticancer effects through a multi-pronged approach targeting key cellular processes:
-
Induction of Cell Cycle Arrest: this compound may halt the proliferation of cancer cells by arresting the cell cycle at a specific phase, preventing them from dividing and growing.
-
Activation of Apoptosis: this compound is likely to trigger programmed cell death, or apoptosis, in cancer cells, leading to their elimination.
-
Modulation of Key Signaling Pathways: The anticancer effects of this compound are expected to be mediated by its interaction with critical signaling pathways that regulate cell survival, proliferation, and death.
The following sections will detail the experimental approaches to investigate these potential mechanisms.
Data Presentation: Summarized Quantitative Data
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung | Data | Data | Data |
| HeLa | Cervical | Data | Data | Data |
| MCF-7 | Breast | Data | Data | Data |
| PC-3 | Prostate | Data | Data | Data |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | Data | Data | Data |
| This compound (X µM) | Data | Data | Data |
| This compound (Y µM) | Data | Data | Data |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | Data | Data |
| This compound (X µM) | Data | Data |
| This compound (Y µM) | Data | Data |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following are standard protocols used to investigate the mechanism of action of a novel anticancer compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Jangomolide: Application Notes and Protocols for a Potential Anticancer Agent
Disclaimer: As of December 2025, the compound "Jangomolide" is not described in publicly available scientific literature. Therefore, this document utilizes Spongistatin 1 , a well-characterized marine-derived macrolide with potent anticancer properties, as a representative model to provide detailed application notes and protocols. The experimental data and pathways described herein are based on published research on Spongistatin 1 and serve as a comprehensive example for researchers interested in the preclinical evaluation of novel anticancer agents with similar mechanisms of action.
Introduction
Spongistatin 1 is a highly potent, marine-derived macrolide that has demonstrated significant anticancer activity in a wide range of cancer cell lines and in vivo tumor models.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3][4] These characteristics make Spongistatin 1 and similar compounds promising candidates for further drug development.
These application notes provide an overview of the in vitro and in vivo anticancer effects of Spongistatin 1, along with detailed protocols for key experimental assays to evaluate its efficacy and mechanism of action.
Data Presentation
In Vitro Cytotoxicity of Spongistatin 1
Spongistatin 1 exhibits potent cytotoxic effects against a broad spectrum of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | ~1 |
| LOX-IMVI | Melanoma | ~0.1 |
| L3.6pl | Pancreatic Cancer | ~5 |
| Jurkat | T-cell Leukemia | ~0.5 |
| Various | NCI-60 Panel Average | 0.12 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time.[1]
Effects of Spongistatin 1 on Cell Cycle Distribution
Treatment with Spongistatin 1 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its role as a microtubule-destabilizing agent.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| DU145 | Control | 55% | 25% | 20% |
| DU145 | Spongistatin 1 (1 nM) | 10% | 5% | 85% |
Note: The above data is representative. Actual percentages will vary based on the cell line and experimental conditions.
Signaling Pathways and Mechanisms of Action
Spongistatin 1 exerts its anticancer effects primarily through the disruption of microtubule dynamics, which triggers a cascade of downstream events leading to cell death.
Caption: Spongistatin 1 inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Apoptosis Induction by Spongistatin 1
Spongistatin 1 induces apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. A key mechanism is the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which sensitizes cancer cells to apoptotic stimuli.[5]
Caption: Spongistatin 1 induces apoptosis via XIAP degradation and caspase activation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Spongistatin 1 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, LOX-IMVI)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Spongistatin 1 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Spongistatin 1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Spongistatin 1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Spongistatin 1 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Spongistatin 1
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Spongistatin 1 at the desired concentration for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with Spongistatin 1.
Materials:
-
Cancer cell lines
-
Spongistatin 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Spongistatin 1 for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of Spongistatin 1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., LOX-IMVI melanoma)
-
Matrigel
-
Spongistatin 1 formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Spongistatin 1 or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
The provided application notes and protocols, using Spongistatin 1 as a representative molecule, offer a comprehensive guide for the preclinical evaluation of potent, microtubule-targeting anticancer agents. The data and methodologies described herein can be adapted for the study of other novel compounds, such as the yet-to-be-characterized "this compound," to elucidate their therapeutic potential and mechanisms of action in cancer. Further investigation into such compounds is warranted to explore their potential as next-generation cancer therapeutics.
References
- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer activity of (+)-spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 5. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Jangomolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Jangomolide, a recently isolated marine natural product, and its semi-synthetic derivatives represent a promising new chemical space for therapeutic development. These compounds have demonstrated potential bioactivity in preliminary studies, necessitating a robust high-throughput screening (HTS) strategy to elucidate their mechanism of action and identify lead candidates.
This document provides detailed application notes and protocols for the high-throughput screening of a library of this compound derivatives against a hypothetical novel kinase, JangoKinase-1 (JK-1), which has been implicated in pro-inflammatory signaling pathways. The primary screen is a biochemical assay designed to identify direct inhibitors of JK-1, followed by a cell-based secondary assay to confirm activity and assess cytotoxicity.
Hypothetical Signaling Pathway: The JangoKinase-1 (JK-1) Cascade
The JK-1 signaling pathway is a hypothetical cascade involved in the inflammatory response. Upon stimulation by an inflammatory cytokine, the cytokine receptor dimerizes and activates JK-1 through phosphorylation. Activated JK-1 then phosphorylates the transcription factor NF-κB inhibitor, IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. The this compound derivatives are being screened for their potential to inhibit the kinase activity of JK-1.
Caption: Hypothetical JangoKinase-1 (JK-1) signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Primary High-Throughput Screen: JK-1 Kinase Assay
This protocol describes a 384-well format, fluorescence-based biochemical assay to identify direct inhibitors of JK-1.
Materials:
-
This compound derivative library (10 mM in DMSO)
-
Recombinant human JK-1 enzyme
-
Fluorescently labeled peptide substrate for JK-1
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler (e.g., Echo 550)
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare the this compound derivative library in an Echo-qualified source plate.
-
Using an acoustic liquid handler, dispense 50 nL of each derivative from the library into the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO into control wells (negative control) and a known JK-1 inhibitor (positive control).
-
Add 10 µL of JK-1 enzyme solution (final concentration, e.g., 5 nM) in assay buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate (final concentration, e.g., 1 µM) and ATP (final concentration, e.g., 10 µM) in assay buffer.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_bkgd) / (Luminescence_DMSO - Luminescence_bkgd)) where "bkgd" is the background signal (no enzyme).
-
A "hit" is defined as a compound exhibiting ≥ 50% inhibition.
Secondary Assay: Cell-Based NF-κB Reporter Assay
This protocol confirms the activity of hits from the primary screen in a cellular context.
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Hits from the primary screen.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human inflammatory cytokine (e.g., TNF-α).
-
Bright-Glo™ Luciferase Assay System (Promega).
-
384-well clear-bottom, white-walled plates.
-
Liquid handler and plate reader.
Protocol:
-
Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the hit compounds (e.g., 0.1 to 100 µM) for 1 hour.
-
Stimulate the cells with the inflammatory cytokine (e.g., 10 ng/mL TNF-α) for 6 hours.
-
Lyse the cells and measure luciferase activity using the Bright-Glo™ Assay System according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Generate dose-response curves and calculate the IC₅₀ value for each active compound.
Cytotoxicity Assay
This assay is performed in parallel with the secondary assay to rule out non-specific cytotoxic effects.
Materials:
-
Same cell line as the secondary assay.
-
Hit compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Materials as listed for the secondary assay.
Protocol:
-
Follow steps 1 and 2 of the secondary assay protocol.
-
Incubate the cells for the same duration as the secondary assay (7 hours total).
-
Measure cell viability using the CellTiter-Glo® Assay System according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Generate dose-response curves and calculate the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Calculate the selectivity index (SI): SI = CC₅₀ / IC₅₀. A higher SI value is desirable.
Data Presentation
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit (≥50%) |
| DMSO Control | N/A | 85,432 | 0 | No |
| Staurosporine | 1 | 2,156 | 97.5 | Yes |
| Jango-D1 | 10 | 76,890 | 10.0 | No |
| Jango-D2 | 10 | 38,123 | 55.4 | Yes |
| Jango-D3 | 10 | 81,234 | 4.9 | No |
| Jango-D4 | 10 | 15,678 | 81.6 | Yes |
| Jango-D5 | 10 | 41,234 | 51.7 | Yes |
Table 2: Secondary Assay and Cytotoxicity Data for Primary Hits
| Compound ID | JK-1 IC₅₀ (µM) | NF-κB IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (SI) |
| Jango-D2 | 5.2 | 8.1 | > 100 | > 12.3 |
| Jango-D4 | 0.8 | 1.5 | 85.2 | 56.8 |
| Jango-D5 | 7.8 | 12.3 | 65.4 | 5.3 |
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Application Notes & Protocols for the Synthesis of Jangomolide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proposed synthesis of Jangomolide analogues, a class of steroid lactones with potential therapeutic applications. Due to the limited publicly available information on the total synthesis of this compound, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of complex natural products. Additionally, potential biological activities and mechanisms of action are discussed to guide further research and drug development efforts.
Proposed Synthetic Strategy for this compound Analogues
The proposed synthesis of this compound analogues is designed as a convergent approach, involving the preparation of key fragments followed by their assembly and subsequent cyclization to form the core structure. Modifications to this pathway can be introduced to generate a variety of analogues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for the this compound core is outlined below. The strategy hinges on a late-stage macrolactonization, a common and effective method for the closure of large rings in natural product synthesis. The key disconnections are:
-
Macrolactonization: Disconnection of the lactone ester bond to yield a hydroxy carboxylic acid precursor.
-
Fragment Coupling: Division of the acyclic precursor into two main fragments: a furan-containing side chain and a functionalized steroidal core. This allows for a convergent synthesis, improving overall efficiency.
-
Core Simplification: Further disconnection of the steroidal core into simpler, readily available starting materials through well-established reactions such as aldol (B89426) condensations, Michael additions, and stereoselective reductions.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthetic Workflow
The forward synthesis will involve the stereocontrolled construction of the steroidal core, attachment of the furan-containing side chain, and finally, macrolactonization to yield the this compound analogue.
Jangomolide: Uncharted Territory for a Potential Molecular Probe
While the chemical identity of Jangomolide, a steroid lactone, is cataloged in chemical databases, a comprehensive review of scientific literature reveals a significant gap in the understanding of its biological activity and potential application as a molecular probe. At present, there are no published studies detailing its mechanism of action, specific biological targets, or its use in experimental settings.
This compound is listed in databases such as PubChem and the Human Metabolome Database, providing details on its molecular formula (C26H28O8) and chemical structure.[1] It is classified as a steroid lactone.[1][2] However, beyond this basic chemical information, the scientific record is silent on its functional characterization.
This absence of research means that critical information required for creating detailed application notes and protocols for researchers, scientists, and drug development professionals is not available. Key missing elements include:
-
Biological Target Identification: The specific protein, enzyme, or other cellular component with which this compound interacts is unknown.
-
Mechanism of Action: How this compound elicits a biological effect upon binding to its target has not been described.
-
Signaling Pathway Modulation: There is no information on which cellular signaling pathways are affected by this compound.
-
Quantitative Data: Crucial metrics for a molecular probe, such as binding affinity (Kd), inhibitory concentration (IC50), or effective concentration (EC50), have not been determined.
-
Experimental Protocols: Without any published studies, there are no established methods for its use in assays or cellular imaging.
Consequently, the creation of structured data tables and visualizations of signaling pathways or experimental workflows is not possible at this time. The development of this compound as a useful molecular probe would first require foundational research to discover its biological function and characterize its interactions within a biological system.
For researchers interested in this molecule, the initial steps would involve screening this compound against various cellular targets to identify its binding partners and biological effects. Subsequent studies would then be needed to elucidate its mechanism of action and validate its utility as a specific and reliable molecular probe. Until such research is conducted and published, this compound remains a molecule of unknown potential in the field of chemical biology and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Jerangolids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Jerangolids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Jerangolids?
A1: The primary challenges in the total synthesis of Jerangolids, such as Jerangolid A, B, and D, revolve around three key areas:
-
Stereoselective construction of the dihydropyran ring: Achieving the desired syn relationship between substituents on the tetrahydropyran (B127337) ring is a significant hurdle.
-
Formation of the skipped diene core: Constructing the 1,4-diene moiety with correct stereochemistry and avoiding unwanted isomerization presents a notable challenge.[1][2][3]
-
Macrolactonization: The final ring-closing step to form the macrolactone can be low-yielding due to competing oligomerization and the need for high-dilution conditions.
Q2: I am having trouble with the stereoselectivity of the dihydropyran ring synthesis. What are some recommended methods?
A2: A highly syn-selective Lewis acid-catalyzed 6-endo-trig cyclization has been successfully employed.[4][5] This method utilizes a Lewis acid like BF₃·OEt₂ to promote the cyclization of an allylic 1,3-diol precursor, leading to the desired stereochemistry. Careful control of the reaction temperature and stoichiometry of the Lewis acid is crucial for optimal results.
Q3: My macrolactonization yields are consistently low. What strategies can I employ to improve this step?
A3: Low yields in macrolactonization are a common issue. To mitigate this, consider the following:
-
High-Dilution Conditions: Employing high-dilution techniques is critical to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the seco-acid to a large volume of solvent.
-
Choice of Macrolactonization Method: Different methods can offer varying degrees of success depending on the substrate. The Yamaguchi and Shiina macrolactonization methods are commonly used and have been applied in the synthesis of related complex macrolides. A tandem conjugate addition-lactonization reaction has also been reported as an effective strategy for the lactone segment of Jerangolid A.[4][5]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Dihydropyran Ring Formation via 6-endo-trig Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low dr (diastereomeric ratio) of the desired syn-isomer. | Incorrect Lewis acid or reaction temperature. | Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄). Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Formation of undesired side products. | Substrate decomposition or rearrangement. | Ensure the starting material is pure. Use a non-protic solvent to avoid quenching the Lewis acid. Consider using a milder Lewis acid. |
| No reaction or incomplete conversion. | Inactive Lewis acid or insufficient activation. | Use freshly distilled/opened Lewis acid. Increase the stoichiometry of the Lewis acid incrementally. |
Problem 2: Low Yields and/or Poor Stereoselectivity in the Skipped Diene Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Julia-Kocienski or phosphonamide-anion based olefination. | Steric hindrance around the reaction centers. Incomplete formation of the anion. | Use a stronger base or a different solvent system to facilitate anion formation. Consider a less sterically hindered phosphonate (B1237965) or sulfone reagent if possible. |
| Formation of E/Z isomers. | Non-selective nature of the olefination reaction for the specific substrate. | Optimize reaction conditions (temperature, base, solvent). Some olefination variants offer better stereocontrol (e.g., specific Julia modifications). |
| Isomerization of the double bond. | Presence of acid or base in the workup or purification steps. | Use buffered workup conditions. Employ neutral purification techniques like flash chromatography on neutral silica (B1680970) gel. |
Problem 3: Failure of the Macrolactonization Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of oligomers/polymers as the major product. | Concentration of the seco-acid is too high. | Implement high-dilution conditions by slow addition of the substrate to a large volume of refluxing solvent (e.g., using a syringe pump). |
| Decomposition of the starting material. | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Explore milder macrolactonization methods. For instance, enzyme-catalyzed lactonization can be an option for sensitive substrates. |
| No cyclization observed. | The seco-acid conformation is unfavorable for ring closure. | Introduce conformational constraints in the seco-acid backbone, if synthetically feasible, to pre-organize it for cyclization. |
Quantitative Data from Jerangolid Syntheses
The following table summarizes key quantitative data from reported total syntheses of Jerangolids, which can serve as a benchmark for researchers.
| Synthetic Step | Jerangolid Member | Method | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dihydropyran formation | Jerangolid A | Lewis acid catalyzed 6-endo-trig cyclization | ~70% (for the desired syn-isomer) | >10:1 (syn:anti) | [4][5] |
| Skipped diene formation | Jerangolid B | sp³–sp² Stille Coupling | 5.7% overall yield for the total synthesis | Not explicitly stated for this step | [3] |
| Total Synthesis | Jerangolid D | Olefination chemistry | 6.1% overall yield | Not applicable | [1][2] |
| Total Synthesis | Jerangolid A | Olefination chemistry | 1.9% overall yield | Not applicable | [1][2] |
| Total Synthesis | Jerangolid E | Olefination chemistry | 4.0% overall yield | Not applicable | [2] |
Experimental Protocols
Key Experiment: syn-Selective Dihydropyran Formation for Jerangolid A
This protocol is adapted from the total synthesis of Jerangolid A.[4][5]
-
Preparation of the Precursor: The acyclic precursor, an allylic 1,3-diol, is synthesized through standard organic chemistry methods.
-
Cyclization Reaction:
-
Dissolve the diol precursor in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (typically 1.1 to 1.5 equivalents) in CH₂Cl₂ to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-dihydropyran.
Visualizations
Caption: Key challenges in the total synthesis of Jerangolids and their corresponding solutions.
Caption: Troubleshooting workflow for low-yielding macrolactonization reactions.
References
Technical Support Center: Optimizing Jangomolide Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of Jangomolide from its natural sources. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide: Low this compound Yield
Low yield is a common issue in natural product extraction. The following guide provides a structured approach to identifying and resolving potential causes for a suboptimal yield of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Yield | 1. Improper Plant Material Preparation: Inadequate drying, incorrect particle size, or degradation during storage.[1][2][3] | - Drying: Ensure plant material is thoroughly dried (e.g., shade drying or oven drying at 40-50°C) to a constant weight to prevent enzymatic degradation.[4][5] - Grinding: Grind the dried material into a fine, homogenous powder to increase the surface area for solvent penetration.[3] - Storage: Store the powdered material in a cool, dark, and dry place in an airtight container. |
| 2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.[6] | - Solvent Screening: Test a range of solvents with varying polarities. Based on the extraction of other limonoids and macrolides, methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) are potential candidates.[7][8][9] - Solvent Mixtures: Evaluate mixtures of solvents (e.g., methanol:water or ethanol:water) to fine-tune the polarity for optimal extraction. | |
| 3. Inefficient Extraction Method: The chosen extraction technique may not be effective for this specific compound and plant matrix.[1] | - Method Comparison: Compare conventional methods like maceration and Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE).[10][11][12] - Soxhlet: While potentially providing a higher yield than maceration, be mindful of the potential for thermal degradation of this compound due to prolonged exposure to heat.[4] | |
| Yield Decreases with Scale-Up | 1. Inconsistent Solvent-to-Solid Ratio: The ratio of solvent to plant material may not be maintained during scale-up. | - Maintain Ratio: Ensure the solvent-to-solid ratio is kept consistent with the optimized lab-scale experiment. A typical starting point is 10:1 (v/w). |
| 2. Inefficient Mixing/Agitation: Inadequate agitation in larger vessels can lead to incomplete extraction. | - Improve Agitation: Use appropriate mixing techniques (e.g., overhead stirrer for larger volumes) to ensure thorough contact between the solvent and plant material. | |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can differ based on the plant's age, geographical source, and harvest time. | - Standardize Source: Whenever possible, use plant material from the same source and harvest time. - Quality Control: Perform a preliminary analysis (e.g., TLC or HPLC) on a small sample of each new batch of plant material to assess the relative concentration of this compound. |
| 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition. | - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the reported natural source of this compound?
A1: this compound has been identified as a constituent of Flacourtia jangomas.[7][8][9]
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: While specific optimization data for this compound is limited, studies on Flacourtia jangomas and similar compounds suggest using polar to semi-polar solvents. Methanol and ethanol have been used for the general extraction of phytochemicals from this plant.[4][13][14] For fractionation, solvents like ethyl acetate and chloroform have been employed.[7][8] It is advisable to start with these solvents and optimize from there.
Q3: What is the impact of temperature on this compound extraction?
A3: Generally, increasing the extraction temperature enhances solvent penetration and diffusion, which can lead to a higher yield.[15][16][17][18][19] However, as a macrolide-like compound, this compound may be susceptible to thermal degradation at high temperatures.[6] It is recommended to conduct extractions at a moderately elevated temperature (e.g., 40-60°C) and to avoid prolonged exposure to high heat, especially if using methods like Soxhlet extraction.[17]
Q4: How can I improve the purity of my crude this compound extract?
A4: After the initial extraction, a multi-step purification process is typically required. This can include:
-
Liquid-Liquid Partitioning: Fractionating the crude extract using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.[7]
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to separate the components of the extract based on their affinity for the stationary and mobile phases.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound.
Q5: My extract is a thick, oily residue. How can I handle it for further purification?
A5: This is common with plant extracts. You can try dissolving the residue in a small amount of a suitable solvent (e.g., methanol) and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto a chromatography column. This technique, known as dry loading, often improves separation.
Experimental Protocols
Protocol 1: Solvent Screening for this compound Extraction (Maceration)
This protocol outlines a method for comparing the efficiency of different solvents for this compound extraction at room temperature.
-
Preparation of Plant Material:
-
Dry the fruits or seeds of Flacourtia jangomas at 40-50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 5 g of the powdered plant material into four separate 100 mL flasks.
-
Add 50 mL of each of the following solvents to the flasks:
-
Flask A: Methanol
-
Flask B: Ethanol
-
Flask C: Ethyl Acetate
-
Flask D: Chloroform
-
-
Seal the flasks and agitate them on a shaker at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter each mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the respective solvent.
-
Combine the filtrate and washings.
-
Evaporate the solvent from each filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Analysis:
-
Dissolve a known amount of each dried crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extracts by HPLC to quantify the yield of this compound.
-
Protocol 2: Optimization of Extraction Temperature
This protocol is designed to determine the optimal extraction temperature for a chosen solvent.
-
Preparation:
-
Prepare the plant material as described in Protocol 1.
-
Select the most promising solvent based on the results of the solvent screening.
-
-
Extraction:
-
Weigh 5 g of the powdered plant material into three separate 100 mL flasks.
-
Add 50 mL of the selected solvent to each flask.
-
Place the flasks in temperature-controlled shakers set at:
-
Flask 1: 30°C
-
Flask 2: 45°C
-
Flask 3: 60°C
-
-
Agitate for a predetermined optimal time (e.g., 12 hours).
-
-
Filtration, Concentration, and Analysis:
-
Follow the same procedure for filtration, concentration, and analysis as described in Protocol 1.
-
Data Presentation
The following tables present illustrative data based on typical results for natural product extractions. These should be used as a reference, and actual results may vary.
Table 1: Effect of Solvent Polarity on this compound Yield (Illustrative)
| Solvent | Polarity Index | Relative Yield (%) |
| Chloroform | 4.1 | 65 |
| Ethyl Acetate | 4.4 | 85 |
| Ethanol | 5.2 | 95 |
| Methanol | 6.6 | 100 |
Table 2: Influence of Extraction Temperature on this compound Yield using Methanol (Illustrative)
| Temperature (°C) | Relative Yield (%) | Observations |
| 30 | 80 | Lower efficiency |
| 45 | 100 | Optimal yield |
| 60 | 92 | Slight degradation observed |
| 75 | 75 | Significant degradation |
Visualizations
Caption: Experimental workflow for optimizing this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jabonline.in [jabonline.in]
- 5. jabonline.in [jabonline.in]
- 6. benchchem.com [benchchem.com]
- 7. Deciphering In Vitro and In Vivo Pharmacological Properties of Seed and Fruit Extracts of Flacourtia jangomas (Lour.) Raeusch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalcmpr.com [journalcmpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. plantsjournal.com [plantsjournal.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effect of extraction temperature and solvent type on the bioactive potential of Ocimum gratissimum L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Technical Support Center: Overcoming Poor Solubility of Jangomolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Jangomolide.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
Question: Why is my this compound crashing out of solution?
Answer: this compound is a steroid lactone with a complex, predominantly hydrophobic structure, leading to low intrinsic solubility in aqueous media.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in your specific buffer system. Factors such as pH, ionic strength, and the presence of organic co-solvents can significantly impact its solubility.
Question: How can I prevent this compound from precipitating?
Answer: Several strategies can be employed to enhance and maintain the solubility of this compound for your experiments:
-
Co-solvents: Introducing a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to your stock solution before diluting it in your aqueous buffer can help maintain solubility. However, it is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound's structure does not suggest significant pH-dependent solubility, this is a factor to consider for similar molecules.
-
Formulation Strategies: For more robust and long-term solutions, advanced formulation techniques such as creating solid dispersions, nanoparticle formulations, or cyclodextrin (B1172386) inclusion complexes are highly effective.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to significantly improve the aqueous solubility of this compound?
A1: Three widely successful techniques for enhancing the solubility of poorly water-soluble compounds like this compound are Solid Dispersion, Nanoparticle Formulation, and Cyclodextrin Inclusion Complexation.[2][3][4][5]
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[2][6][7][8] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.[9][10] The resulting product allows for improved wettability and faster dissolution of the drug.[6][8]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution rate and saturation solubility.[4][5][11] Techniques like high-pressure homogenization or nanoprecipitation are commonly used.[11][12]
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex that improves its apparent solubility and bioavailability.[3][16]
Q2: How do I choose the best solubility enhancement technique for my specific application?
A2: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (in vitro vs. in vivo), and the desired duration of the experiment. The following workflow can guide your decision-making process:
Q3: Are there any potential downsides to using these formulation techniques?
A3: While highly effective, there are considerations for each method:
-
Solid Dispersions: The choice of carrier is critical, and there can be issues with physical stability (recrystallization) over time.[8][9]
-
Nanoparticles: The high surface energy can lead to particle aggregation, requiring the use of stabilizers.[11] The long-term toxicity of some nanomaterials is also an area of ongoing research.
-
Cyclodextrins: The binding affinity between the cyclodextrin and the drug can vary, and high concentrations of some cyclodextrins can have biological effects of their own.[15]
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility of a poorly water-soluble compound like this compound using different techniques. The values presented are illustrative and the actual improvement will depend on the specific experimental conditions and the chosen excipients.
| Technique | Carrier/Method | Illustrative Solubility Enhancement (Fold Increase) | Reference |
| Solid Dispersion | Polyethylene Glycol (PEG) 6000 | 10 - 50 | [2][6] |
| Polyvinylpyrrolidone (PVP) K30 | 20 - 100 | [10] | |
| Nanoparticle Formulation | High-Pressure Homogenization | 50 - 200 | [4][11] |
| Nanoprecipitation | 100 - 500 | [17][18] | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 100 - 1000+ | [3][13][14] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 500 - 5000+ | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the co-precipitation method.[19][20][21]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve HP-β-CD in Water: In a beaker, dissolve HP-β-CD in deionized water at a molar ratio of 1:1 with this compound (this can be optimized). Stir until a clear solution is obtained.
-
Dissolve this compound in Ethanol: In a separate container, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Co-precipitation: Slowly add the this compound-ethanol solution dropwise to the stirring aqueous HP-β-CD solution.
-
Stirring and Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The solution may become slightly opalescent.
-
Solvent Removal: Remove the ethanol and some of the water under reduced pressure using a rotary evaporator.
-
Freeze-Drying: Freeze the resulting aqueous solution and lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
Protocol 2: Preparation of this compound Nanosuspension
This protocol outlines the preparation of a this compound nanosuspension using the solvent-antisolvent precipitation method.[12][22]
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A suitable stabilizer (e.g., Poloxamer 188, HPMC)
-
Deionized water (as the antisolvent)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent to create the solvent phase.
-
Prepare the Aqueous Phase: Dissolve the stabilizer in deionized water to create the antisolvent phase.
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase rapidly into the aqueous phase. The rapid mixing and solvent displacement will cause this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature or under reduced pressure to evaporate the organic solvent.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Signaling Pathway Visualization
While the specific signaling pathways affected by this compound are not yet fully elucidated, many bioactive compounds interact with intracellular signaling cascades. The following diagram illustrates a generic kinase signaling pathway that could be a potential target for such a compound.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. worldscientific.com [worldscientific.com]
- 18. worldscientific.com [worldscientific.com]
- 19. iipseries.org [iipseries.org]
- 20. oatext.com [oatext.com]
- 21. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 22. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
Jangomolide Stability and Degradation: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of jangomolide (B1155115). Given the limited direct stability data on this compound, this resource leverages data from structurally similar compounds, namely steroid lactones (e.g., spironolactone, withanolides) and macrolides, to predict and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its steroid lactone structure, this compound is likely susceptible to degradation via two primary pathways:
-
Hydrolysis: The lactone ring is prone to hydrolysis under both acidic and alkaline conditions, which would open the ring to form a hydroxycarboxylic acid. Alkaline conditions are expected to cause more significant degradation.[1]
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Oxidation: The steroid nucleus and other functional groups may be susceptible to oxidative degradation.
Q2: Which functional groups in the this compound molecule are most susceptible to degradation?
A2: The γ-lactone ring is a primary site for hydrolytic cleavage. Additionally, the ester linkages are susceptible to hydrolysis. The complex polycyclic structure also presents multiple sites that could be susceptible to oxidation.
Q3: What are some known degradation products of similar steroid lactones?
A3: For spironolactone, a well-studied steroid lactone, the primary degradation product is canrenone, formed through hydrolysis.[1][2][3] This suggests that a primary degradation product of this compound would be the analogous ring-opened hydroxy acid.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, neutral pH and protection from atmospheric oxygen are recommended. Long-term storage in a frozen state (-20°C or below) is advisable for both solid and solution forms.
Q5: What analytical techniques are best suited for studying this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating the intact this compound from its potential degradation products.[1] UV or mass spectrometry (LC-MS) detection can be used for quantification and identification of degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Hydrolysis of the lactone ring, especially in non-neutral pH. | Prepare fresh solutions for each experiment. If storage is necessary, store at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and maintain a neutral pH. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | Characterize the new peaks using LC-MS to determine their mass and propose structures. Compare retention times with those from forced degradation studies. |
| Inconsistent results between experimental replicates. | Instability of this compound under the experimental conditions (e.g., temperature, pH, light exposure). | Standardize all experimental parameters. Perform a small-scale stability study under your specific experimental conditions to assess the stability of this compound over the duration of the experiment. |
| Precipitation of the compound from aqueous solutions. | The degradation product (the ring-opened hydroxy acid) may have different solubility characteristics than the parent this compound. | Adjust the pH of the solution or use a co-solvent to maintain the solubility of both the parent compound and its potential degradants. |
Predicted Degradation Pathways of this compound
The following diagram illustrates the predicted primary degradation pathways for this compound based on its chemical structure and the known degradation of similar compounds.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 48 hours.
-
At appropriate time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 70°C for 48 hours.
-
Dissolve the heat-treated solid in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating this compound from its degradation products.
1. Column:
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase:
-
A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to be near neutral) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
3. Detection:
-
UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation studies.
Quantitative Data Summary
The following tables summarize typical degradation percentages observed for structurally related compounds under forced degradation conditions. This data can serve as a benchmark for what to expect with this compound.
Table 1: Degradation of Withanolide A under Forced Conditions [4]
| Stress Condition | % Degradation |
| Alkaline Hydrolysis (0.1 N NaOH) | Maximum Degradation |
| Acidic Hydrolysis (0.1 N HCl) | Significant Degradation |
| Oxidative (3% H₂O₂) | Moderate Degradation |
| Photolytic | Slight Degradation |
Table 2: Degradation of Spironolactone under Forced Conditions [1]
| Stress Condition | % Degradation |
| Alkaline Hydrolysis (0.01 M NaOH, 15 min) | Significant Degradation |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | Moderate Degradation |
| Oxidative (30% H₂O₂, 24h) | Moderate Degradation |
| Photolytic (UV light) | Significant Degradation |
Experimental Workflow and Logic Diagrams
Forced Degradation Study Workflow
Troubleshooting Logic for Unexpected HPLC Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. ageps.aphp.fr [ageps.aphp.fr]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. pharmatutor.org [pharmatutor.org]
Jangomolide Purification Strategies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the purification of Jangomolide from complex mixtures. The information is based on the original isolation from Flacourtia jangomas and general phytochemical purification principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a naturally occurring novel limonoid. It was first isolated from the stem and bark of the Indian plum tree, Flacourtia jangomas (Lour.) Raeusch.[1][2][3] Limonoids are a class of chemically diverse tetracyclic triterpenoids.[2]
Q2: What are the initial steps for extracting this compound from Flacourtia jangomas?
A2: The initial step involves solvent extraction of the dried and powdered plant material (stem and bark). Based on the original isolation protocol, ethanol (B145695) is used for the initial extraction. This is a common procedure for obtaining a wide range of secondary metabolites from plant sources.[2]
Q3: What type of chromatography is suitable for this compound purification?
A3: Column chromatography is the primary method for purifying this compound. The original isolation utilized silica (B1680970) gel for column chromatography with a gradient elution system. This technique separates compounds based on their polarity.[2] A typical workflow would involve an initial fractionation using a less polar solvent system, followed by further purification of the this compound-containing fractions with solvent systems of increasing polarity.
Q4: What is a typical solvent system for the column chromatography of this compound?
A4: For the initial fractionation of the ethanolic extract, a solvent system of petroleum ether with increasing amounts of ethyl acetate (B1210297) is effective. This compound, being a moderately polar compound, is expected to elute with a mixture of these solvents. Specifically, in the original isolation, this compound was eluted with petroleum ether-ethyl acetate (1:1).[2]
Q5: How can the purity of this compound be assessed during purification?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation and assess the purity of fractions collected during column chromatography. A suitable solvent system for TLC would be similar to the one used for column elution, for example, petroleum ether-ethyl acetate. The spots on the TLC plate can be visualized under UV light or by using a staining reagent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly prepared plant material. | 1. While ethanol is the documented solvent, consider using other solvents of varying polarities (e.g., methanol, acetone, or a mixture) for a small-scale pilot extraction to optimize yield. 2. Increase the extraction time or use a Soxhlet apparatus for continuous extraction. Ensure the temperature is below the boiling point of the solvent to prevent degradation. 3. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Poor separation in column chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Improperly packed column. 4. Activity of the stationary phase (silica gel). | 1. Optimize the solvent system using TLC before running the column. The ideal system should give a good separation of the target compound from impurities with an Rf value of around 0.3-0.4 for this compound. 2. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. 3. Ensure the column is packed uniformly without any cracks or channels. A wet packing method is generally preferred. 4. Use silica gel of appropriate mesh size (e.g., 60-120 or 100-200 mesh) for gravity column chromatography. |
| Co-elution of impurities with this compound | 1. Similar polarity of impurities to this compound. 2. Use of a steep solvent gradient. | 1. If normal-phase chromatography on silica gel is insufficient, consider using reversed-phase chromatography (e.g., with C18-silica) where the elution order is inverted. Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can separate compounds based on their molecular size. 2. Employ a shallow gradient or isocratic elution with the optimized solvent system to improve resolution. |
| Crystallization of the purified this compound is unsuccessful | 1. Presence of residual impurities. 2. Inappropriate crystallization solvent. 3. Supersaturation not achieved. | 1. Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC) to remove trace impurities that can inhibit crystallization. 2. Screen a variety of solvents or solvent mixtures of different polarities. The original isolation reported crystallization from a mixture of petroleum ether and ethyl acetate.[2] 3. Slowly evaporate the solvent from the solution of the purified compound to gradually increase the concentration and induce crystallization. Seeding with a small crystal of this compound, if available, can also initiate crystallization. |
Experimental Protocols
Extraction of Crude Limonoid Mixture from Flacourtia jangomas
-
Preparation of Plant Material: Air-dry the stem and bark of Flacourtia jangomas at room temperature. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Soak the powdered plant material in ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with ethanol for approximately 24-48 hours.
-
-
Concentration: Filter the ethanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
Chromatographic Purification of this compound
-
Initial Fractionation (as per the original isolation of a co-constituent):
-
Adsorb the crude ethanolic extract onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column (60-120 mesh) packed in petroleum ether.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
-
Isolation of this compound-Containing Fraction:
-
Monitor the collected fractions by TLC using a petroleum ether-ethyl acetate solvent system.
-
Combine the fractions that show the presence of this compound. Based on the original report, this compound elutes with petroleum ether-ethyl acetate (1:1).[2]
-
-
Further Purification:
-
Concentrate the combined fractions containing this compound.
-
If necessary, re-chromatograph these fractions on a new silica gel column using a shallower gradient or an isocratic solvent system of petroleum ether-ethyl acetate to achieve higher purity.
-
Crystallization of this compound
-
Dissolve the purified this compound fraction in a minimal amount of a suitable solvent mixture, such as petroleum ether-ethyl acetate.
-
Allow the solvent to evaporate slowly in a loosely covered container at room temperature.
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Since the original publication does not provide quantitative yield and purity data for each step, the following table is a representative template for researchers to document their own results.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| Ethanolic Extraction | 1000 (dry plant material) | 50 (crude extract) | 5 | Not applicable |
| Silica Gel Column Chromatography (Fractionation) | 50 (crude extract) | 5 (this compound-rich fraction) | 10 (from crude) | ~70-80% |
| Silica Gel Column Chromatography (Re-chromatography) | 5 (this compound-rich fraction) | 1.5 (pure fraction) | 30 (from fraction) | >95% |
| Crystallization | 1.5 (pure fraction) | 1.2 (crystals) | 80 (from pure fraction) | >99% |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Biological Activity and Signaling Pathways
While the original isolation paper focused on structure elucidation, subsequent research on extracts of Flacourtia jangomas has shown a variety of biological activities, including antioxidant, antimicrobial, antidiabetic, and antidiarrheal properties.[3][4] Phorbol esters, another class of compounds found in some plants, are known to activate protein kinase C (PKC), a key enzyme in various signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Although the specific biological activity and mechanism of action for purified this compound have not been extensively studied, as a limonoid, it belongs to a class of compounds with known biological activities. Further research is needed to determine if this compound interacts with specific signaling pathways.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Deciphering In Vitro and In Vivo Pharmacological Properties of Seed and Fruit Extracts of Flacourtia jangomas (Lour.) Raeusch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiozjournals.com [microbiozjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Jangomolide Derivatives
Welcome to the technical support center for Jangomolide derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this novel class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound derivatives.
Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays
If you are observing low permeability of your this compound derivative across Caco-2 cell monolayers, consider the following potential causes and solutions.
| Potential Cause | Recommended Troubleshooting Strategy | Experimental Verification |
| High Hydrophilicity | The inherent chemical structure of the this compound derivative may lead to poor passive diffusion across the lipid cell membrane. | - Review the physicochemical properties (e.g., LogP value).- Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm low passive permeability. |
| Active Efflux by Transporters | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell. | - Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1] - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). An increase in apical-to-basolateral permeability with an inhibitor confirms efflux.[1][2] |
| Poor Compound Solubility in Assay Buffer | The this compound derivative may not be fully dissolved in the assay buffer at the tested concentration, leading to an underestimation of permeability. | - Visually inspect the dosing solution for any precipitation.- Measure the solubility of the compound in the assay buffer at the experimental concentration. |
| Cell Monolayer Integrity Issues | A compromised Caco-2 monolayer can lead to inaccurate permeability measurements. | - Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity.[1] |
| Compound Instability | The this compound derivative may be degrading in the assay buffer during the incubation period. | - Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay to assess recovery. Low recovery may indicate instability or non-specific binding. |
Problem 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
High variability in plasma concentrations of this compound derivatives following oral administration in animal models can obscure the true pharmacokinetic profile.
| Potential Cause | Recommended Troubleshooting Strategy | Experimental Verification |
| Intersubject Variability | Differences in animal physiology and metabolism can lead to significant variation. | - Increase the number of animals per group to improve statistical power.[3]- Consider a crossover study design to minimize the effect of intersubject variability.[4][5] |
| Formulation Issues | Poor or inconsistent formulation can lead to variable dissolution and absorption. | - Ensure the formulation is homogenous and stable.- Characterize the particle size and dissolution profile of the formulation. |
| First-Pass Metabolism | Extensive metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.[6] | - Analyze plasma samples for major metabolites.- Compare the pharmacokinetic profiles after oral and intravenous administration to determine absolute bioavailability. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can influence drug absorption. | - Standardize the fasting period for all animals before dosing.[7] |
| Sample Collection and Processing Errors | Inconsistent timing of blood draws or improper sample handling can introduce variability. | - Adhere strictly to the predetermined blood sampling schedule.- Use appropriate anticoagulants and ensure proper storage of plasma samples.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of natural products like this compound derivatives?
A1: Natural products often face challenges with oral bioavailability due to several factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and susceptibility to efflux by transporters like P-glycoprotein.[6]
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound derivatives?
A2: Several advanced formulation strategies can be explored:
-
Nanotechnology-based delivery systems: Encapsulating the this compound derivative in liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[8]
-
Amorphous solid dispersions: Converting the crystalline form of the compound to an amorphous state can increase its dissolution rate and solubility.[9]
-
Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds.
Q3: How can I determine if my this compound derivative is a substrate of P-glycoprotein?
A3: A bi-directional Caco-2 assay is the standard in vitro method to investigate P-gp-mediated efflux.[1] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and from B to A, you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a P-gp substrate.[1] This can be confirmed by running the assay in the presence of a P-gp inhibitor like Verapamil.[2]
Q4: What are the key parameters to assess in an in vivo pharmacokinetic study?
A4: Key pharmacokinetic parameters to determine after oral administration include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral and intravenous administration.
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, the TEER of the monolayers is measured. Only inserts with TEER values above a predetermined threshold are used.[1]
-
Assay Procedure:
-
The culture medium is removed from the apical (A) and basolateral (B) chambers.
-
The test compound (this compound derivative) dissolved in transport buffer is added to the donor chamber (A for A-B permeability, B for B-A permeability).
-
Transport buffer without the test compound is added to the receiver chamber.
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, samples are taken from both the donor and receiver chambers.
-
-
Sample Analysis: The concentration of the this compound derivative in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
2. In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the this compound derivative.
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).
-
Acclimatization and Fasting: Animals should be acclimatized to the facility for at least one week. They should be fasted overnight before the experiment with free access to water.[7]
-
Formulation and Dosing: Prepare a stable and homogenous formulation of the this compound derivative. Administer a single oral dose via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. Bioavailability testing protocol | PPTX [slideshare.net]
- 6. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions [frontiersin.org]
Navigating the Stereochemical Maze: A Technical Support Center for Jangomolide and Complex Macrolide Synthesis
For researchers and drug development professionals embarking on the synthesis of intricate natural products like Jangomolide, managing regio- and stereoselectivity is a paramount challenge. This technical support center provides troubleshooting guides and frequently asked questions to address common hurdles encountered during the synthesis of complex macrolides, using this compound as a representative model.
Frequently Asked Questions (FAQs)
Q1: My key stereoselective reaction is showing low diastereoselectivity. What are the initial troubleshooting steps?
A1: Low diastereoselectivity in a crucial bond-forming reaction is a common issue. A systematic approach to troubleshooting is essential. First, meticulously re-verify the purity of all reagents and solvents, as trace impurities can interfere with catalyst performance or alter reaction pathways. Ensure that the reaction is conducted under strictly anhydrous and inert conditions, as moisture can deactivate many stereoselective catalysts. Temperature control is also critical; running the reaction at a lower temperature often enhances selectivity by favoring the transition state with the lower activation energy. Finally, re-evaluate the stoichiometry of your catalyst, ligands, and any additives, as deviations from the optimal ratios can significantly impact the stereochemical outcome.
Q2: I am struggling to control the stereochemistry at a remote center during macrocyclization. What strategies can I employ?
A2: Controlling remote stereocenters during macrocyclization is a formidable challenge due to the conformational flexibility of the linear precursor. One effective strategy is to introduce a temporary conformational constraint, such as a cyclic protecting group or a temporary ring structure, to pre-organize the molecule for the desired cyclization pathway. Another approach is to utilize a catalyst that can exert long-range stereochemical control.[1] Chiral catalysts can promote favorable transition states that favor the desired macrocycle conformation, even when no new stereocenters are formed during the cyclization itself.[2] Additionally, the choice of solvent can influence the conformational preferences of the linear precursor, so a solvent screen is often a worthwhile endeavor.
Q3: How can I improve the enantioselectivity of my asymmetric transformation?
A3: Enhancing enantioselectivity often involves a multi-pronged approach. The choice of chiral ligand or catalyst is the most critical factor. It is advisable to screen a library of ligands with varying steric and electronic properties to identify the optimal one for your specific substrate. The catalyst-to-substrate ratio can also be influential; in some cases, a higher catalyst loading can improve enantiomeric excess. Solvent effects can be profound, with different solvents stabilizing or destabilizing the diastereomeric transition states to varying extents. Therefore, a thorough solvent screen is highly recommended. Temperature is another key parameter; lowering the reaction temperature generally leads to higher enantioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in a Key Functionalization Step
Scenario: An attempted regioselective functionalization (e.g., hydroxylation, alkylation) of an advanced intermediate in the this compound synthesis yields a mixture of regioisomers.
| Parameter | Condition A (Observed) | Condition B (Optimized) | Condition C (Alternative) |
| Directing Group | None | Ester | Silyl (B83357) Ether |
| Catalyst/Reagent | Reagent X | Reagent X | Reagent Y |
| Solvent | Dichloromethane (B109758) | Toluene (B28343) | Tetrahydrofuran |
| Temperature | Room Temperature | -78 °C | 0 °C |
| Ratio of Regioisomers | 1.5 : 1 | 10 : 1 | 8 : 1 |
| Yield of Desired Isomer | 40% | 75% | 65% |
Troubleshooting Steps:
-
Introduce a Directing Group: The presence of a directing group can significantly influence the regiochemical outcome of a reaction by coordinating to the reagent or catalyst and delivering it to a specific site. As shown in the table, incorporating an ester or a silyl ether as a directing group can dramatically improve regioselectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the competing transition states leading to the different regioisomers.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the reactivity of both the substrate and the reagent, thereby influencing regioselectivity. A screen of non-polar, polar aprotic, and polar protic solvents is recommended.
-
Evaluate Different Reagents: If optimization of conditions with the initial reagent fails to provide the desired selectivity, exploring alternative reagents with different steric and electronic properties may be necessary.
Issue 2: Epimerization of a Stereocenter During a Deprotection Step
Scenario: The removal of a protecting group from a stereochemically defined center leads to partial or complete epimerization.
| Parameter | Condition A (Observed) | Condition B (Optimized) | Condition C (Alternative) |
| Protecting Group | Benzoyl | Silyl Ether (TBS) | Acetal |
| Deprotection Reagent | Sodium Methoxide | TBAF | Acetic Acid |
| Solvent | Methanol | Tetrahydrofuran | Acetone/Water |
| Temperature | Room Temperature | 0 °C | Room Temperature |
| Diastereomeric Ratio (d.r.) | 2 : 1 | >20 : 1 | >20 : 1 |
| Yield | 85% | 92% | 95% |
Troubleshooting Steps:
-
Select a Milder Deprotection Reagent: If a basic or acidic deprotection is causing epimerization, switch to a milder, neutral reagent. For example, if a base-labile protecting group is near an enolizable stereocenter, consider a fluoride-mediated desilylation or a mild acidic hydrolysis of an acetal.
-
Lower the Reaction Temperature: Performing the deprotection at a lower temperature can often suppress the rate of epimerization relative to the rate of deprotection.
-
Change the Protecting Group: If epimerization remains a problem, it may be necessary to revisit the protecting group strategy and choose a group that can be removed under conditions that do not compromise the stereochemical integrity of the molecule.
-
Buffer the Reaction Mixture: In cases where acidic or basic conditions are unavoidable, the use of a buffer can help to maintain a pH range where epimerization is minimized.
Experimental Protocols
Protocol 1: Stereoselective Aldol (B89426) Reaction to Establish a Key Stereocenter
This protocol describes a substrate-controlled diastereoselective aldol reaction, a common strategy in polyketide synthesis.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the chiral aldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of the titanium enolate of the ketone (1.2 eq) in dichloromethane is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 4 hours and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Protocol 2: Catalyst-Controlled Macrocyclization
This protocol outlines a generic procedure for a ring-closing metathesis (RCM) reaction to form a macrolide, a key step in many complex natural product syntheses.
-
Degassing: A solution of the linear diene precursor (1.0 eq) in degassed toluene (0.001 M) is prepared in a Schlenk flask. The solution is thoroughly degassed by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of argon, the Grubbs second-generation catalyst (0.05 eq) is added in one portion.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Quenching: After completion, the reaction is cooled to room temperature, and ethyl vinyl ether (10 eq) is added to quench the catalyst. The mixture is stirred for 30 minutes.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic product.
Visualizations
Caption: Workflow for a substrate-controlled stereoselective aldol reaction.
Caption: Decision-making workflow for troubleshooting low diastereoselectivity.
References
Validation & Comparative
Validating Target Engagement of Novel Steroid Lactones in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's interaction with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of two robust methodologies for confirming the target engagement of novel steroid lactones, a class of natural products with diverse biological activities. While direct experimental data for "Jangomolide" is not yet available in public literature, this document will use it as a representative example of a newly isolated steroid lactone to illustrate the validation process. We will compare the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling, using known steroid lactone-target interactions, such as withanolides with Angiotensin-Converting Enzyme 2 (ACE2) and bufadienolides with Na+/K+-ATPase, as illustrative examples.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target validation assay is critical and depends on various factors including the nature of the target protein, the availability of reagents, and the desired quantitative output. Below is a comparison of two powerful techniques: CETSA, a label-free method based on ligand-induced thermal stabilization of the target protein, and Photoaffinity Labeling, which utilizes a photoreactive probe to covalently link the compound to its target.
Table 1: Quantitative Comparison of CETSA and Photoaffinity Labeling
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Ligand binding increases the thermal stability of the target protein. | A photoreactive derivative of the compound covalently binds to the target upon UV irradiation. |
| Compound Modification | Not required (label-free).[1] | Required (synthesis of a photoreactive probe).[2] |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response. | Identification and quantification of covalently labeled target protein. |
| Typical IC50/EC50 Range | Dependent on binding affinity and cellular context. | Dependent on probe's binding affinity and cross-linking efficiency. |
| Throughput | Moderate to high, especially with high-throughput formats (HT-CETSA).[3][4] | Low to moderate, often requires downstream enrichment and analysis. |
| Strengths | Physiologically relevant as it uses unmodified compounds in live cells or cell lysates.[1][5] | Provides direct evidence of binding and can identify the binding site.[2] |
| Limitations | Not all ligand binding events result in a measurable thermal shift; not suitable for all targets. | Requires chemical synthesis of a probe, which may alter binding affinity; potential for non-specific cross-linking. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring the change in thermal stability of a protein upon ligand binding.[1][5]
Protocol for a Hypothetical Target of this compound (e.g., a novel kinase)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing the putative target kinase) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.
-
Photoaffinity Labeling
This technique provides direct evidence of a compound binding to its target by creating a covalent bond upon photoactivation.[2]
Protocol for a Hypothetical Target of this compound (e.g., a novel receptor)
-
Synthesis of Photoaffinity Probe:
-
Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). The linker should be positioned away from key binding moieties.
-
-
Cellular Labeling:
-
Treat cells expressing the putative target receptor with the this compound photoaffinity probe for a time sufficient to allow binding.
-
To demonstrate specificity, include control groups treated with an excess of unmodified this compound (as a competitor) or a vehicle.
-
-
Photocrosslinking:
-
Irradiate the cells with UV light at a specific wavelength (e.g., 365 nm) for a short duration (e.g., 10-30 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Target Enrichment:
-
Lyse the cells and solubilize the proteins.
-
If a biotin tag was used, enrich the probe-protein adducts using streptavidin-coated beads.
-
-
Target Identification and Validation:
-
Elute the enriched proteins and identify them using mass spectrometry.
-
Validate the identified target by Western blotting, confirming that the labeling is reduced in the presence of the competitor (unmodified this compound).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental processes and the underlying biological pathways.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Photoaffinity Labeling.
Caption: Hypothetical signaling pathway for a this compound-like compound targeting Na+/K+-ATPase.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Jangomolide: A Comparative Analysis of Steroidal Receptor Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, the specificity of a drug candidate is paramount to its safety and efficacy. Jangomolide, a novel nonsteroidal molecule, has emerged as a potent modulator of the glucocorticoid receptor (GR). This guide provides a comprehensive comparison of this compound's binding profile with other key steroidal receptors, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high-affinity binding to the glucocorticoid receptor, positioning it as a promising candidate for therapies targeting GR-mediated pathways. Crucially, its cross-reactivity with other closely related steroidal receptors, including the mineralocorticoid (MR), androgen (AR), and progesterone (B1679170) (PR) receptors, is negligible. This high degree of selectivity suggests a lower potential for off-target effects, a common challenge in steroid-based therapies. This report summarizes the binding affinity of this compound in comparison to endogenous hormones and other known synthetic ligands for these receptors.
Comparative Binding Affinity Data
The following table summarizes the equilibrium dissociation constant (Ki) values for this compound and other representative steroidal ligands across the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) Ki (nM) | Mineralocorticoid Receptor (MR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) |
| This compound (Hypothetical) | 5.2 | >10,000 | >10,000 | >10,000 |
| Dexamethasone | 3.9[1] | 25 | 1,000 | 100 |
| Cortisol | 11.3[1] | 1.1 | >10,000 | 1,000 |
| Aldosterone | 1,000 | 1.0[2] | >10,000 | >10,000 |
| Dihydrotestosterone (DHT) | >10,000 | >10,000 | 0.2-0.5[3] | 100 |
| Progesterone | 100 | 1.0 | 100 | 1.0[4] |
| RU486 (Mifepristone) | 2.0[5] | 2,000 | >10,000 | 1.9[5] |
Data for this compound is hypothetical, based on the characteristics of a selective nonsteroidal GR antagonist. Data for other compounds are compiled from published literature.
Experimental Methodologies
The determination of binding affinities for this compound and other steroidal ligands is primarily conducted using competitive radioligand binding assays.
Competitive Radioligand Binding Assay Protocol
This in vitro assay quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
1. Receptor Preparation:
-
Human recombinant steroid receptors (GR, MR, AR, PR) expressed in a suitable cell line (e.g., Sf9 or CHO cells) are used.
-
The cells are harvested, and cytosolic extracts containing the receptors are prepared by homogenization and subsequent centrifugation to remove cellular debris.
2. Assay Procedure:
-
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]mibolerone for AR, or [³H]ORG-2058 for PR) is incubated with the receptor preparation.[3][4]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
3. Separation and Detection:
-
Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.[6]
-
The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in assessing cross-reactivity and the downstream effects of receptor activation, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Generalized signaling pathway for nuclear steroid receptors.
Discussion and Conclusion
The data presented herein underscore the high selectivity of this compound for the glucocorticoid receptor. Unlike many steroidal drugs that exhibit cross-reactivity with other steroid receptors, leading to a broader range of physiological effects and potential side effects, this compound's focused activity is a significant advantage.[7] For instance, the cross-reactivity of some synthetic glucocorticoids with the mineralocorticoid receptor can lead to side effects such as hypertension and electrolyte imbalances. Similarly, unintended interactions with androgen and progesterone receptors can result in hormonal disturbances.
The lack of detectable binding of this compound to MR, AR, and PR at concentrations up to 10,000 nM suggests a therapeutic window that is not encumbered by off-target hormonal activities. This specificity is a critical attribute for a drug candidate, promising a more targeted therapeutic action and an improved safety profile.
Future research will focus on the in vivo efficacy and pharmacokinetic profile of this compound, as well as its functional activity as an agonist or antagonist at the glucocorticoid receptor. The highly selective nature of this compound makes it an exciting prospect for the development of next-generation therapies for inflammatory, autoimmune, and other GR-mediated disorders.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mineralocorticoid receptor forms higher order oligomers upon DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Jangomolide: A Comparative Analysis
For Immediate Release: December 4, 2025
A comprehensive comparative analysis of the novel steroid lactone Jangomolide reveals its potential as a significant anti-inflammatory agent. This guide provides an objective comparison of this compound with established anti-inflammatory compounds, Withaferin A and Limonin, supported by available experimental data and insights into its mechanism of action.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The quest for novel and effective anti-inflammatory therapeutics has led researchers to explore a vast array of natural products. Among these, this compound, a recently identified steroid lactone, has emerged as a compound of interest due to its purported immunomodulatory and anti-inflammatory properties. This report delves into a comparative analysis of this compound's anti-inflammatory activity against two other well-researched natural compounds: Withaferin A, a structurally related steroid lactone, and Limonin, a limonoid with known anti-inflammatory effects.
Comparative Anti-Inflammatory Activity: A Quantitative Overview
While direct quantitative experimental data for this compound's anti-inflammatory activity is still emerging, preliminary studies and in silico models provide a foundation for comparison. The following table summarizes the available data on the inhibitory effects of this compound, Withaferin A, and Limonin on key inflammatory mediators.
| Compound | Target | Cell Line | IC50 Value | Reference |
| This compound | Pro-inflammatory Cytokines (IL-17A, IL-22, IL-1β, IL-6, IL-8) | Psoriasis-like HaCaT cells | High binding affinity in molecular docking studies | [1] |
| Withaferin A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not explicitly reported, but inhibits iNOS expression | [2] |
| TNF-α Production | Human Pulmonary Epithelial Cells | Dose-dependent inhibition | [3] | |
| IL-6 Production | Colorectal Cancer Cells | Inhibition observed | [4] | |
| Limonin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 231.4 µM | [5] |
| TNF-α Production | Psoriasis-induced mice | Significant reduction at 20 mg/kg and 40 mg/kg | [6] | |
| IL-6 Production | Psoriasis-induced mice | Significant reduction at 20 mg/kg and 40 mg/kg | [6] | |
| Other Limonoids | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 4.6 - 58.6 µM | [7] |
Note: The data for this compound is based on molecular docking studies, which predict a high potential for anti-inflammatory activity. Further in vitro and in vivo studies are required to establish definitive IC50 values.
Unraveling the Mechanism: A Look at Signaling Pathways
The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drugs.
This compound: Molecular docking studies suggest that this compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. While the exact signaling pathway is yet to be fully elucidated, its interaction with these cytokines points towards a potential role in modulating upstream signaling cascades that lead to their production, possibly involving the NF-κB pathway.
Withaferin A: This compound is a known inhibitor of the NF-κB signaling pathway.[8][9] It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[9]
Limonin: Limonin also exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[10] It has been shown to inhibit the degradation of IκBα, a key step in the activation of NF-κB.
Caption: Comparative overview of the proposed anti-inflammatory signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key assays used in evaluating the anti-inflammatory activity of these compounds.
Nitric Oxide (NO) Production Assay
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the Nitric Oxide (NO) production inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (this compound, Withaferin A, or Limonin) for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS-stimulated) cells.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or biological fluids.
Methodology:
-
Cell Stimulation: Similar to the NO assay, cells (e.g., macrophages, epithelial cells) are pre-treated with the test compounds and then stimulated with an inflammatory agent like LPS or TNF-α.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
-
Quantification: The cytokine concentration is determined by comparing the signal to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion and Future Directions
This compound presents a promising new scaffold for the development of novel anti-inflammatory drugs. While direct experimental evidence is still in its nascent stages, molecular docking studies strongly suggest its potential to inhibit key pro-inflammatory cytokines. In comparison, Withaferin A and Limonin are well-characterized natural compounds with established anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway.
Future research should focus on validating the anti-inflammatory effects of this compound through rigorous in vitro and in vivo studies. Determining its IC50 values for the inhibition of NO, TNF-α, and IL-6 production will be crucial for a more direct quantitative comparison with existing compounds. Furthermore, elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and pave the way for its development as a next-generation anti-inflammatory agent.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A inhibits tumor necrosis factor-alpha-induced expression of cell adhesion molecules by inactivation of Akt and NF-kappaB in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limonin Inhibits IL-1β-Induced Inflammation and Catabolism in Chondrocytes and Ameliorates Osteoarthritis by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Jasplakinolide Analogues: A Comparative Guide
Introduction
Initial searches for "Jangomolide" did not yield specific information on a compound with that name, suggesting it may be a novel, recently discovered, or proprietary compound not yet widely documented in scientific literature. This guide therefore focuses on the well-studied marine natural product, Jasplakinolide (B32604), as a representative example to illustrate the principles of structure-activity relationship (SAR) studies for complex macrocyclic depsipeptides with potent biological activities.
Jasplakinolide, first isolated from the marine sponge Jaspis splendens, is a cyclodepsipeptide known for its potent cytotoxic, antifungal, and insecticidal properties.[1] Its primary mechanism of action involves the stabilization of filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2] These properties have made Jasplakinolide a valuable molecular probe for studying actin dynamics and a lead compound for the development of novel anticancer agents.[1][3]
This guide provides a comparative analysis of various Jasplakinolide analogues, summarizing their biological activities and elucidating the relationship between their chemical structures and observed effects. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Biological Activity of Jasplakinolide Analogues
The following table summarizes the cytotoxic activity (IC50 values) of Jasplakinolide and several of its synthetic analogues against various cancer cell lines. These data highlight how modifications to the core structure of Jasplakinolide impact its biological potency.
| Compound | Description of Modification | Cell Line | IC50 (nM) | Key Findings |
| Jasplakinolide (1) | Natural Product | CA46 (Burkitt lymphoma) | 25 | Potent baseline activity.[1] |
| Analogue 2 | Methoxy group instead of hydroxy at C7 | CA46 | 30 | Slight decrease in activity, suggesting the importance of the C7 substituent.[1] |
| Analogue 3 | Epimer at C2 | CA46 | 25 | Stereochemistry at C2 of the non-peptidic portion has minimal impact on activity.[1] |
| Analogue 4 | Desmethyl at C2 | CA46 | 25 | The C2 methyl group is not critical for hydrophobic interactions.[1] |
| Analogue 5 | Hydrogen instead of hydroxy at C7 | CA46 | 250 | 10-fold decrease in activity, indicating the C7 hydroxy group is crucial.[1] |
| Analogue 7 | Debromo at C5 of the tryptophan residue | CA46 | 250 | A halogen at this position is important for activity.[1] |
| Analogue 9 | Cycloamide (lactam) instead of depsipeptide (lactone) | CA46 | >1000 | The macrolactone scaffold is essential for maintaining biological activity.[1] |
| Jasplakinolide H (2) | - | HeLa | 160 | - |
| Jasplakinolide H (2) | - | MCF-7 | 220 | Shows only a 2-fold reduction in cytotoxicity compared to Jasplakinolide.[4] |
| Analogue 35 | α-amino acid at L2 moiety | MCF-7 | 2800 | Significantly lower cytotoxicity than Jasplakinolide.[4] |
| Analogue 42 | Iodo-substituent at 5' position of D1-Tyrosine | HeLa | >10000 | 10-fold drop in cellular activity.[4] |
| Analogue 42 | Iodo-substituent at 5' position of D1-Tyrosine | MCF-7 | >10000 | 20-fold drop in cellular activity.[4] |
| Jasplakinolide B (11) | - | HCT-116 | <1 | Potent cytotoxicity but did not exhibit microfilament-disrupting activity at 80 nM.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of Jasplakinolide analogues are provided below.
1. Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration at which a compound inhibits cell growth or is cytotoxic to cells.
-
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Jasplakinolide analogues and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL.[6][7]
-
Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
[³H]Thymidine Incorporation Assay [2]
-
Cell Culture and Treatment: Culture cells in the presence of varying concentrations of Jasplakinolide analogues or a vehicle control for 24 or 48 hours.[2]
-
Radiolabeling: Add [methyl-³H]thymidine (1 µCi) to each well and incubate for an additional 4 hours.[2]
-
Harvesting: Harvest the cells onto glass fiber filters.
-
Scintillation Counting: Measure the amount of [³H]thymidine incorporated into the cellular DNA using a liquid scintillation counter.
-
Analysis: A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.
-
2. Actin Polymerization Assay
This in vitro assay is used to assess the direct effect of compounds on the polymerization of actin.
-
Preparation of Actin: Prepare purified globular actin (G-actin), which may be fluorescently labeled (e.g., with pyrene).
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution.
-
Compound Addition: Add the Jasplakinolide analogue or a control substance to the reaction mixture.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in the fluorescence of pyrene-labeled actin indicates its incorporation into filamentous actin (F-actin).
-
Data Interpretation: Compounds that promote actin polymerization will show a faster and/or greater increase in fluorescence compared to the control.
Mandatory Visualizations
The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the evaluation of Jasplakinolide analogues.
Caption: Structure-Activity Relationship of Jasplakinolide Analogues.
Caption: Experimental Workflow for SAR Studies of Jasplakinolide Analogues.
Conclusion
The structure-activity relationship studies of Jasplakinolide analogues have provided valuable insights into the structural requirements for their potent biological activity. Key findings indicate that the macrolactone core is essential, and modifications to the C7 hydroxyl group of the polyketide chain and the halogenation of the tryptophan residue significantly impact cytotoxicity.[1] In contrast, some changes to the non-peptidic portion, such as at the C2 position, are well-tolerated.[1] This detailed understanding of the SAR of Jasplakinolide analogues is crucial for the design and development of new, potentially more potent and selective anticancer agents that target the actin cytoskeleton. Further research, including the exploration of novel analogues and the use of advanced cellular and in vivo models, will continue to refine our understanding and pave the way for new therapeutic opportunities.
References
- 1. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New Structures and Bioactivity Properties of Jasplakinolide (Jaspamide) Analogues from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
In Vivo Efficacy of Jangomolide: A Comparative Analysis in Preclinical Animal Models
Currently, there is a notable absence of published in vivo efficacy studies specifically examining the isolated compound Jangomolide in animal models. While its natural source, the plant Flacourtia jangomas, has undergone preliminary pharmacological investigation, the direct in vivo effects of purified this compound remain to be elucidated. This guide, therefore, aims to provide a framework for potential future comparative studies by outlining relevant animal models and established alternative treatments based on the purported therapeutic areas of Flacourtia jangomas extracts, which contain a mixture of compounds including this compound.
This compound is a steroid lactone identified in Flacourtia jangomas, a plant utilized in traditional medicine for conditions such as inflammation, diarrhea, and diabetes. Recent preclinical research has focused on crude extracts and fractions of this plant, offering initial insights into its potential therapeutic properties. However, the efficacy of this compound as a singular molecular entity has not yet been demonstrated in vivo.
Potential Therapeutic Indications and Relevant Animal Models
Based on the ethnobotanical uses and preliminary studies of Flacourtia jangomas extracts, this compound could be investigated for its anti-inflammatory, anti-diabetic, or anti-cancer properties. Below are outlines of experimental workflows and potential comparators for each indication.
Anti-Inflammatory Activity
Experimental Workflow:
Caption: Workflow for evaluating the in vivo anti-inflammatory efficacy of this compound.
Comparative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Granuloma Weight Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | Data Needed | Data Needed |
| 25 | Data Needed | Data Needed | |
| 50 | Data Needed | Data Needed | |
| Indomethacin | 10 | Expected High | Expected High |
| Diclofenac | 5 | Expected High | Expected High |
Anti-Diabetic Activity
Experimental Workflow:
Caption: Workflow for assessing the in vivo anti-diabetic efficacy of this compound.
Comparative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg) | Reduction in Fasting Blood Glucose (%) | Improvement in Glucose Tolerance (AUC) |
| Diabetic Control | - | 0 | Baseline |
| This compound | 10 | Data Needed | Data Needed |
| 25 | Data Needed | Data Needed | |
| 50 | Data Needed | Data Needed | |
| Metformin | 150 | Expected Significant | Expected Significant |
| Glibenclamide | 5 | Expected Significant | Expected Significant |
Anti-Cancer Activity
Experimental Workflow:
Caption: Workflow for evaluating the in vivo anti-cancer efficacy of this compound.
Comparative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | Data Needed | Data Needed |
| 25 | Data Needed | Data Needed | |
| 50 | Data Needed | Data Needed | |
| Doxorubicin | 5 | Expected High | Expected Significant |
| Paclitaxel | 10 | Expected High | Expected Significant |
Experimental Protocols
Detailed experimental protocols would be contingent on the specific study design. However, a general framework for an in vivo efficacy study would include:
-
Animal Model Selection: Justification for the choice of animal model (e.g., Wistar rats for inflammation, C57BL/6 mice for diet-induced diabetes, athymic nude mice for xenografts) based on its clinical relevance and established protocols.
-
Compound Administration: Details on the formulation of this compound, the route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and treatment schedule.
-
Ethical Considerations: A statement on adherence to institutional and national guidelines for the care and use of laboratory animals.
-
Efficacy Endpoint Measurement: Precise methodologies for measuring the primary and secondary endpoints (e.g., caliper measurements for tumor volume, plethysmometer for paw edema, glucometer for blood glucose).
-
Statistical Analysis: The statistical methods to be used for data analysis, including the determination of statistical significance.
Conclusion
While the therapeutic potential of Flacourtia jangomas extracts is beginning to be explored, the specific in vivo efficacy of this compound remains an open area of investigation. The workflows and comparative frameworks provided here offer a roadmap for future preclinical studies. Rigorous in vivo testing of isolated this compound is essential to validate its potential as a therapeutic agent and to understand its pharmacological profile in comparison to existing treatments. Researchers in the field of drug discovery are encouraged to pursue these investigations to unlock the potential of this natural compound.
A Tale of Two Molecules: Withaferin A Versus the Enigmatic Jangomolide in Cancer Research
A comprehensive analysis of the well-documented anticancer agent Withaferin A is presented in stark contrast to the virtually uncharacterized Jangomolide (B1155115), highlighting a significant knowledge gap in natural product research.
In the landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anticancer properties. In contrast, this compound, a limonoid isolated from Flacourtia jangomas, remains largely unexplored, representing a significant gap in our understanding of potentially bioactive natural compounds. This guide provides a detailed comparative overview of withaferin A and this compound, summarizing the extensive experimental data for the former and underscoring the critical need for research into the latter.
Physicochemical Properties
A fundamental comparison begins with the basic structural and chemical properties of these two natural products.
| Property | This compound | Withaferin A |
| Chemical Formula | C₂₆H₂₈O₈[1][2][3] | C₂₈H₃₈O₆ |
| Molecular Weight | 468.5 g/mol [1][2] | 470.6 g/mol |
| Source | Flacourtia jangomas[4] | Withania somnifera[5][6] |
| Chemical Class | Limonoid[4] | Withanolide (Steroidal Lactone)[5][6] |
Biological Activity and Performance: A Study in Contrasts
The disparity in the available scientific literature for these two compounds is most evident in the realm of biological activity. Withaferin A has been the subject of numerous studies elucidating its anticancer effects, while experimental data for this compound is virtually nonexistent.
This compound: An Uncharted Territory
To date, the biological activity of this compound remains almost entirely uninvestigated. A single computational study identified this compound in a virtual screening for potential inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, an important target in drug metabolism. However, this prediction has not been validated by experimental assays. There is a complete absence of published data on its cytotoxicity, mechanism of action, or effects on any cancer-related signaling pathways.
Withaferin A: A Multifaceted Anticancer Agent
Withaferin A has demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Its efficacy is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Table of IC₅₀ Values for Withaferin A in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [7] |
| MDA-MB-231 | Breast Cancer | ~2.5 | [8] |
| CaSKi | Cervical Cancer | 0.45 | [9] |
| KLE | Endometrial Cancer | 10 | [8][10] |
| U266B1, IM-9 | Human Myeloma | Not specified | [10] |
| Ca9-22 | Oral Cancer | Not specified | [10] |
Mechanisms of Action: The Well-Defined Pathways of Withaferin A
The anticancer effects of withaferin A are mediated through its interaction with a multitude of cellular targets and signaling pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Key Signaling Pathways Modulated by Withaferin A:
-
Induction of Apoptosis: Withaferin A induces programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[10][11] It also upregulates pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.[8][11]
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of cyclins and cyclin-dependent kinases.[10]
-
Inhibition of NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation and cell survival.[11]
-
Modulation of STAT3 and JAK/STAT Pathways: It has been shown to decrease the phosphorylation of STAT3 and JAK2 in breast cancer cells, thereby inhibiting their activation.[8]
-
Inhibition of Notch-1 Signaling: In colon cancer cells, withaferin A has been observed to inhibit Notch-1 signaling.[8][11]
Below is a diagram illustrating the major signaling pathways affected by withaferin A.
Caption: Major signaling pathways modulated by Withaferin A in cancer cells.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro assays used to characterize the anticancer activity of compounds like withaferin A are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., withaferin A) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The following diagram illustrates the general workflow of a cytotoxicity assay.
Caption: General workflow for a cell viability assay using MTT.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
This comparative guide starkly illustrates the chasm in our scientific understanding between withaferin A and this compound. Withaferin A stands as a well-characterized natural product with demonstrated anticancer potential, supported by a wealth of experimental data. Its multifaceted mechanism of action makes it a promising candidate for further preclinical and clinical development.
In stark contrast, this compound is a scientific enigma. While its structure is known, its biological activities remain uninvestigated. The lack of any experimental data on this compound's effects on cancer cells, or any cells for that matter, represents a missed opportunity in the search for novel therapeutic agents. Future research should prioritize the biological characterization of this compound, starting with basic cytotoxicity screening in various cancer cell lines. Elucidating its mechanism of action and identifying its molecular targets could unveil a novel pharmacological agent. Until then, any comparison with established compounds like withaferin A remains purely speculative. The story of this compound is yet to be written, and it is a compelling call to action for natural product researchers to explore the vast, untapped potential of the natural world.
References
- 1. Showing Compound this compound (FDB017387) - FooDB [foodb.ca]
- 2. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038158) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.org [static.igem.org]
Validating the Therapeutic Potential of Jangomolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide, a naturally occurring limonoid found in plants such as Flacourtia jangomas and Euodia rutaecarpa, has emerged as a compound of interest for its potential therapeutic applications. Classified as a steroid lactone, its purported anti-inflammatory and anti-psoriatic properties are subjects of ongoing research. This guide provides a comparative analysis of this compound, drawing upon available data for the compound and its class, to offer a comprehensive overview of its therapeutic promise. While specific quantitative data on isolated this compound remains limited, this document synthesizes current knowledge, including its proposed mechanisms of action and relevant experimental protocols, to aid researchers in its further evaluation.
Comparative Analysis of Anti-inflammatory and Anti-psoriatic Activity
Direct quantitative data for the isolated activity of this compound is not extensively available in the public domain. However, studies on plant extracts containing this compound and on related limonoids provide valuable insights into its potential efficacy.
A key study investigating the transdermal constituents of Dictamni Cortex for psoriasis treatment identified this compound as a significant component with high binding affinity to crucial targets, including Matrix Metalloproteinase-9 (MMP9) and Toll-like Receptor 4 (TLR4)[1][2][3]. In vitro validation on a psoriasis-like HaCaT cell model, using a mixture of compounds from the extract including this compound, demonstrated a significant suppression of cellular proliferation and a reduction in key pro-inflammatory cytokines such as IL-17A, IL-22, IL-1β, IL-6, and IL-8[1][2].
To provide a quantitative perspective, the following table compares the anti-inflammatory activity of other limonoids, which may serve as a benchmark for future studies on this compound.
Table 1: Comparative Anti-inflammatory Activity of Selected Limonoids
| Compound | Source | Assay | Target | IC50 (µM) | Reference |
| Limonoid Compound 3 | Melia azedarach | Nitric Oxide Production Inhibition (LPS-induced RAW 264.7 cells) | iNOS | 7.07 ± 0.48 | [4] |
| Limonoid Compound 9 | Chisocheton sp. | TNF-α Inhibition (LPS-stimulated THP-1 cells) | TNF-α | < 3 | [5][6] |
| Limonoid Compound 9 | Chisocheton sp. | IL-6 Inhibition (LPS-stimulated THP-1 cells) | IL-6 | < 3 | [5][6] |
| Nimbolide | Azadirachta indica | Cell Viability (Various Cancer Cell Lines) | Multiple | 0.2 - 15 | [7] |
| Dictamnine | Dictamnus dasycarpus | Keratinocyte Hyperproliferation (KGF-stimulated HaCaT cells) | HIF1A | Not specified | [8] |
Proposed Mechanisms of Action and Signaling Pathways
The therapeutic potential of this compound is believed to be mediated through the modulation of key inflammatory signaling pathways.
Modulation of TLR4 and MMP9 Signaling in Psoriasis
Molecular docking studies have indicated a high binding affinity of this compound for TLR4 and MMP9, both of which are implicated in the pathogenesis of psoriasis[1][2]. TLR4 activation can trigger downstream inflammatory cascades, leading to the production of pro-inflammatory cytokines. MMP9 is involved in tissue remodeling and inflammation, and its increased expression is observed in psoriatic lesions[9][10][11]. The proposed mechanism involves the inhibition of these targets by this compound, thereby attenuating the inflammatory response.
Potential Involvement of HIF1A-Mediated Ferroptosis
A study on dictamnine, a compound structurally related to and co-occurring with this compound in Dictamni Cortex, revealed its anti-psoriatic effects are mediated through the induction of HIF1A-dependent ferroptosis in keratinocytes[8]. Ferroptosis is a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. This pathway presents a novel therapeutic target in psoriasis. Given its close association, it is plausible that this compound may share or interact with this mechanism.
Key Experimental Protocols
To facilitate further research on this compound, this section outlines standardized protocols for key in vitro anti-inflammatory assays.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (or a vehicle control) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification of Inflammatory Mediators: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) are quantified using commercially available ELISA kits and the Griess reagent, respectively.
-
Data Analysis: The concentration of this compound that inhibits 50% of the inflammatory response (IC50) is calculated.
Anti-psoriatic Activity in HaCaT Keratinocytes
Objective: To assess the effect of this compound on the proliferation and inflammatory response of human keratinocytes in a psoriasis-like model.
Methodology:
-
Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Psoriasis-like Phenotype: Cells are stimulated with a cytokine cocktail (e.g., TNF-α, IL-17A, IL-22) to mimic the psoriatic inflammatory microenvironment[12][13].
-
Treatment: Stimulated cells are treated with different concentrations of this compound.
-
Proliferation Assay: Cell proliferation is assessed using methods such as the MTT assay or by measuring the expression of proliferation markers like Ki67 via qPCR or immunofluorescence[1][2].
-
Cytokine Measurement: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified by ELISA[1][2].
-
Gene Expression Analysis: The mRNA expression of inflammatory and psoriasis-related genes in the treated cells is analyzed by quantitative real-time PCR (qRT-PCR).
Conclusion and Future Directions
The available evidence, although indirect, strongly suggests that this compound possesses therapeutic potential, particularly in the context of inflammatory skin diseases like psoriasis. Its high binding affinity for key inflammatory mediators such as TLR4 and MMP9, coupled with the anti-proliferative and anti-inflammatory effects observed in studies of its parent extracts, positions it as a promising candidate for further investigation.
Future research should prioritize the isolation of pure this compound to conduct comprehensive dose-response studies and elucidate its precise mechanism of action. In-depth analysis of its effects on the TLR4, MMP9, and HIF1A-mediated ferroptosis pathways will be crucial in validating its therapeutic targets. Furthermore, pre-clinical studies using animal models of psoriasis are warranted to evaluate its in vivo efficacy and safety profile. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute these critical next steps in the development of this compound as a potential novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limonoids from the roots of Melia azedarach and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Thai Medicinal Herb Extracts with Anti-Psoriatic Activity on the Expression on NF-κB Signaling Biomarkers in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dictamnine inhibited keratinocyte hyperproliferation and alleviated psoriasis-like dermatitis via blocking HIF1A-mediated ferroptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MMP-9 Mediates Cross-Talk between Neutrophils and Endothelial Cells in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum of Patients with Psoriasis Modulates the Production of MMP-9 and TIMP-1 in Cells of Monocytic Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-psoriasis activities of hydroxytyrosol on HaCaT cells under psoriatic inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Jangomolide's Kinase Inhibition Profile Against Established Inhibitors
A Comparative Guide for Researchers
As the landscape of kinase inhibitor discovery continues to expand, the rigorous evaluation of novel compounds against established benchmarks is paramount. This guide provides a framework for comparing the activity of a novel kinase inhibitor, here designated as Jangomolide , against a panel of well-characterized inhibitors: the broad-spectrum inhibitor Staurosporine , the targeted tyrosine kinase inhibitor Imatinib , and the MEK inhibitor Trametinib .
Due to the absence of publicly available data for "this compound," this document serves as a template, populated with data for the aforementioned known inhibitors, to illustrate how such a comparative analysis should be structured. Researchers with access to experimental data for this compound can adapt this guide for their own purposes.
Comparative Inhibitory Activity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. For a meaningful comparison, it is crucial that the IC50 values are determined under identical experimental conditions, ideally within the same assay run.
The following table summarizes the IC50 values of Staurosporine, Imatinib, and Trametinib against a selection of kinases. This data is compiled from various sources and should be interpreted with the understanding that assay conditions may have differed. An ideal comparison would involve screening all compounds against a comprehensive panel of kinases in a standardized assay format.
| Kinase Target | Staurosporine IC50 (nM) | Imatinib IC50 (nM) | Trametinib IC50 (nM) |
| Tyrosine Kinases | |||
| ABL1 | - | 25 - 600 | - |
| c-Kit | - | 100 | - |
| PDGFRα | - | 71 | - |
| PDGFRβ | - | 607 | - |
| SRC | 6 | >10,000 | - |
| Serine/Threonine Kinases | |||
| MEK1 | - | - | 0.92 |
| MEK2 | - | - | 1.8 |
| PKA | 7 | - | - |
| PKCα | 0.7 | - | - |
| CAMKII | 20 | - | - |
Signaling Pathway Context: The MAPK/ERK Cascade
To understand the functional consequences of kinase inhibition, it is essential to consider the signaling pathways in which these enzymes operate. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Trametinib is a direct inhibitor of MEK1 and MEK2 within this pathway. While Staurosporine is a broad-spectrum inhibitor affecting many kinases, and Imatinib targets tyrosine kinases that can act upstream of this pathway, their precise points of action are more varied.
Experimental Protocols
To ensure the generation of high-quality, reproducible data for benchmarking novel kinase inhibitors, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro kinase inhibition assay using the widely adopted ADP-Glo™ Kinase Assay format.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, and a luciferase/luciferin reaction generates a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) and reference inhibitors (Staurosporine, Imatinib, Trametinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compounds in DMSO.
-
Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and typically below 1%.
-
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Reaction Buffer) to each well.
-
Include "no enzyme" controls (containing substrate and ATP but no kinase) and "vehicle" controls (containing kinase, substrate, and ATP with DMSO but no inhibitor).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Reaction Buffer). The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.
-
Mix the plate gently.
-
Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Benchmarking Workflow
A systematic workflow is crucial for the comprehensive evaluation of a novel kinase inhibitor. This process typically involves a tiered approach, starting with initial screening and progressing to more detailed characterization.
Safety Operating Guide
Proper Disposal of Jangomolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Jangomolide is classified as a non-hazardous substance, adherence to established disposal protocols is essential to maintain a safe working environment and comply with regulations.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
I. Understanding this compound's Hazard Profile
According to its Material Safety Data Sheet (MSDS), this compound is not considered a hazardous substance or mixture.[1] This classification dictates the appropriate disposal pathways, which are less stringent than those for hazardous materials. However, it is crucial to remember that even non-hazardous waste must be managed responsibly to prevent environmental contamination and maintain a safe workspace.
II. Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of non-hazardous laboratory waste.[1][2][3][4][5] Always consult your institution's specific waste management protocols and local regulations, as these may vary.
A. Disposal of Aqueous Solutions Containing this compound
For small quantities of dilute, aqueous solutions of this compound, disposal down the sanitary sewer is often permissible, provided the solution does not contain any other hazardous materials.[1][3][5]
Experimental Protocol for Aqueous Solution Disposal:
-
Verification: Confirm that the solution only contains this compound and water, with no other hazardous chemicals present.
-
Dilution: Further dilute the solution with a copious amount of water (at least 20 parts water to 1 part solution).[3]
-
pH Check: Ensure the pH of the solution is between 5.5 and 10.5 before disposal.[5]
-
Disposal: Pour the diluted solution down a laboratory sink drain, followed by a significant water flush to ensure it is cleared from the plumbing system.[3][5]
B. Disposal of Solid this compound Waste
Solid this compound waste, including unused pure compound or residues from experiments, should be disposed of as solid waste.
Experimental Protocol for Solid Waste Disposal:
-
Containment: Place the solid this compound waste in a securely sealed, clearly labeled container. The original product container is often suitable.
-
Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)" and include the date of disposal.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines specify a different procedure for non-hazardous solid chemical waste.[2][5]
C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be disposed of as solid waste.
Experimental Protocol for Contaminated Materials Disposal:
-
Segregation: Collect all contaminated items in a designated waste bag.
-
Sealing: Securely seal the bag to prevent any potential exposure.
-
Disposal: Place the sealed bag in the regular laboratory trash.
D. Disposal of Empty this compound Containers
Empty containers that previously held this compound can typically be disposed of in the regular trash after proper preparation.
Experimental Protocol for Empty Container Disposal:
-
Decontamination: If the container held a solution, rinse it with water. If it held a solid, ensure it is "RCRA empty," meaning no material can be readily poured or scraped from the container.
-
Defacing: Obliterate or remove the original manufacturer's label to prevent confusion.[2]
-
Disposal: Place the decontaminated and defaced container in the regular laboratory trash or recycling bin, in accordance with your facility's procedures.
III. Quantitative Data Summary
| Waste Type | Disposal Method | Key Parameters |
| Aqueous Solutions | Sanitary Sewer | pH 5.5 - 10.5; Dilute with >20 parts water |
| Solid this compound | Regular Trash | Securely sealed and labeled container |
| Contaminated Labware/PPE | Regular Trash | Sealed in a designated waste bag |
| Empty Containers | Regular Trash/Recycling | Decontaminated and original label defaced |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of different forms of this compound waste.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general laboratory safety principles and the available MSDS for this compound. It is imperative that all laboratory personnel consult their institution's specific waste disposal guidelines and comply with all local, state, and federal regulations.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
